Ethyl 3-(pyrimidin-2-yl)propanoate
描述
Structure
3D Structure
属性
IUPAC Name |
ethyl 3-pyrimidin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)5-4-8-10-6-3-7-11-8/h3,6-7H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMZHLGLBXLEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603660 | |
| Record name | Ethyl 3-(pyrimidin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459818-76-9 | |
| Record name | Ethyl 3-(pyrimidin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 3-(pyridin-2-ylamino)propanoate: A Key Building Block in Anticoagulant Therapy
Senior Application Scientist's Note: This technical guide is centered on Ethyl 3-(pyridin-2-ylamino)propanoate (CAS No. 103041-38-9) . Our analysis of chemical databases and peer-reviewed literature indicates that this compound is a critical intermediate in pharmaceutical synthesis, particularly for the direct thrombin inhibitor Dabigatran Etexilate. The initially requested "Ethyl 3-(pyrimidin-2-yl)propanoate" is not widely documented, suggesting that researchers and drug development professionals are most likely seeking information on its pyridinyl analogue. This guide is therefore structured to provide in-depth, actionable insights into the synthesis, properties, and applications of this industrially significant molecule.
Core Identifiers and Physicochemical Properties
Ethyl 3-(pyridin-2-ylamino)propanoate is a heterocyclic compound featuring a pyridine ring and an ethyl propanoate side chain linked by an amino group.[1] These structural motifs are pivotal to its utility as a versatile building block in organic synthesis.[1] Its identity is unequivocally established by the following identifiers.
| Identifier | Value | Source |
| CAS Number | 103041-38-9 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][4] |
| Molecular Weight | 194.23 g/mol | [2][] |
| IUPAC Name | ethyl 3-(pyridin-2-ylamino)propanoate | [] |
| Synonyms | N-2-Pyridinyl-β-alanine Ethyl Ester, Ethyl 3-(2-pyridylamino)propanoate | [2][3][] |
| InChI Key | UITNIDFEANEWPC-UHFFFAOYSA-N | [6] |
| Canonical SMILES | CCOC(=O)CCNC1=CC=CC=N1 | [][6] |
The physicochemical properties of this off-white crystalline solid are crucial for its handling, storage, and reaction optimization.[6][7]
| Property | Value | Source |
| Physical State | Off-white crystals or white solid | [][6][7] |
| Melting Point | 48-50 °C | [8][9] |
| Boiling Point | 337.8 °C at 760 mmHg; 125 °C at 0.2 mmHg | [6][8][9] |
| Density | 1.132 g/cm³ | [][6] |
| Flash Point | 158.1 °C | [6][8] |
| Refractive Index | 1.545 | [6][8] |
| Storage | Store at refrigerator temperature, under an inert atmosphere, and protected from light. | [9] |
Synthesis Protocol and Mechanistic Rationale
The predominant and industrially scalable synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate involves the hydroamination of ethyl acrylate with 2-aminopyridine.[10] This reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid, which protonates the ethyl acrylate, rendering it more susceptible to nucleophilic attack by the exocyclic amino group of 2-aminopyridine.[10][11] The use of anhydrous conditions is critical to prevent hydrolysis of the ester and other side reactions.
Experimental Protocol: Acid-Catalyzed Hydroamination
This protocol is a synthesis of methodologies described in the literature, particularly in patent filings for the preparation of Dabigatran intermediates.[7][11][12]
Materials:
-
2-Aminopyridine
-
Ethyl acrylate
-
Anhydrous ethanol
-
Trifluoromethanesulfonic acid
-
Petroleum ether
-
Ethyl acetate
-
Nitrogen gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle/oil bath
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (e.g., 50g) in anhydrous ethanol (e.g., 50 mL) under a nitrogen atmosphere.[11]
-
Addition of Reagents: Once the 2-aminopyridine is mostly dissolved, add ethyl acrylate (e.g., 56.5 mL) to the stirred solution.[11]
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (e.g., 9 mL) dropwise to the reaction mixture. An exotherm may be observed.[11] The causality here is crucial: the acid protonates the acrylate, activating it for the Michael addition by the weakly nucleophilic 2-aminopyridine.
-
Reaction: Heat the mixture in an oil bath to a temperature of 120-160 °C and maintain under reflux with vigorous stirring for 16-20 hours.[7][10][12] The extended reaction time and high temperature are necessary to drive the reaction to completion.
-
Work-up and Purification:
-
Cool the reaction mixture to 35-40 °C.[7]
-
Wash the crude reaction liquid with petroleum ether to remove nonpolar impurities.[7]
-
Concentrate the washed solution under reduced pressure to remove the ethanol solvent.[7]
-
The resulting residue is then treated with a mixture of petroleum ether and ethyl acetate and recrystallized to yield white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.[7] This self-validating step ensures high purity, as the specific crystal lattice will exclude most impurities.
-
Application in Drug Development: The Synthesis of Dabigatran
The primary and most significant application of Ethyl 3-(pyridin-2-ylamino)propanoate is as a pivotal intermediate in the synthesis of Dabigatran Etexilate, a potent, direct thrombin inhibitor used as an oral anticoagulant.[1][7][11] Its structure provides the necessary scaffold for building the complex benzimidazole core of the final active pharmaceutical ingredient (API).[11]
The synthesis pathway leverages the reactivity of the secondary amine and the ester group of the propanoate chain. The molecule undergoes a series of transformations, including cyclization and amidation reactions, to ultimately form Dabigatran. The integrity and purity of this starting intermediate are paramount to ensuring the quality and yield of the final drug product.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy Online CAS Number 103041-38-9 - TRC - Ethyl 3-(Pyridin-2-ylamino)propanoate | LGC Standards [lgcstandards.com]
- 3. Ethyl-3-(pyridin-2 yl-Amino)Propanone | Corey Organics [coreyorganics.com]
- 4. molkem.com [molkem.com]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate Online | Ethyl 3-(pyridin-2-ylamino)propanoate Manufacturer and Suppliers [scimplify.com]
- 7. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 8. Ethyl 3-(pyridin-2-ylamino)propanoate | CAS#:103041-38-9 | Chemsrc [chemsrc.com]
- 9. quiverindia.com [quiverindia.com]
- 10. nbinno.com [nbinno.com]
- 11. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Literature review on pyrimidine-2-yl propanoate derivatives
The Pyrimidine-2-yl Propanoate Scaffold: Synthetic Architectures and Bioactive Applications
Executive Summary & Structural Significance
The pyrimidine-2-yl propanoate motif represents a privileged scaffold in medicinal chemistry and agrochemical design.[1] Structurally, it consists of a diazine ring (pyrimidine) linked to a propanoic acid or ester tail, typically at the C2 position. This architecture is amphiphilic: the pyrimidine ring acts as a hydrogen bond acceptor and
This guide dissects the three primary subclasses of this scaffold based on the linker atom (
-
Direct C-Linked (
): 3-(pyrimidin-2-yl)propanoates.[1] -
Amino-Linked (
): 3-((pyrimidin-2-yl)amino)propanoates (Bioisosteres of pyridine-based thrombin inhibitors).[1] -
Oxy/Thio-Linked (
): 2-(pyrimidin-2-yloxy)propanoates (Common in ALS-inhibiting herbicides).[1]
Synthetic Strategies
To access these derivatives, we must employ distinct synthetic methodologies dictated by the electronic deficiency of the pyrimidine ring.
Strategy A: Nucleophilic Aromatic Substitution ( )
Best for: Amino- and Oxy-linked derivatives.[1]
The 2-position of pyrimidine is highly electrophilic due to the inductive withdrawal of the two adjacent nitrogen atoms.[1] This makes 2-chloropyrimidines excellent substrates for
-
Causality: We utilize a non-nucleophilic base (DIPEA or
) to neutralize the HCl byproduct.[2] The reaction is entropy-driven but often requires heat ( C) because the intermediate Meisenheimer complex must be stabilized.[1] -
Self-Validation: The disappearance of the starting material (2-chloropyrimidine) is easily monitored by TLC (typically 30% EtOAc/Hexane) due to the significant polarity shift upon amine addition.[1]
Strategy B: Palladium-Catalyzed Heck Coupling
Best for: Direct C-C linked derivatives.[1][2]
Direct attachment of the propanoate chain requires forming a
-
Causality: 2-Bromopyrimidine is used over 2-chloropyrimidine for faster oxidative addition to
.[1] -
Catalyst Choice:
with triphenylphosphine ( ) is the economical standard, though bidentate ligands (e.g., dppf) prevent -hydride elimination at the wrong stage.
Visualization: Synthetic Workflows
The following diagram illustrates the divergent synthetic pathways to access the core scaffold.
Caption: Divergent synthesis of C-linked vs. N-linked pyrimidine propanoates via Heck coupling and SNAr mechanisms.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 3-((pyrimidin-2-yl)amino)propanoate via
This protocol is adapted for high reproducibility and scalability.[2] It addresses the lower reactivity of pyrimidine compared to pyridine by using a polar aprotic solvent and elevated temperature.[2]
Reagents:
-
2-Chloropyrimidine (1.0 eq)[1]
- -Alanine ethyl ester hydrochloride (1.2 eq)[1]
-
Potassium Carbonate (
) (2.5 eq) - Critical for neutralizing HCl from both the salt and the substitution.[1] -
DMF (Dimethylformamide) - Solvent volume: 5 mL per gram of substrate.[1]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloropyrimidine (10 mmol) and
-alanine ethyl ester hydrochloride (12 mmol) in DMF (15 mL). -
Base Addition: Add
(25 mmol) in a single portion. The suspension will turn milky.[2]-
Note: Use anhydrous
to prevent hydrolysis of the ester.[2]
-
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
) for 12 hours.-
Validation Point: Monitor by TLC (50% EtOAc/Hexane).[2] The 2-chloropyrimidine spot (
) should disappear, replaced by a lower fluorescent spot.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate inorganic salts and extract the organic product. Extract with Ethyl Acetate (
mL).[2] -
Purification: Wash the combined organic layers with brine (
), dry over , and concentrate in vacuo. -
Crystallization: Recrystallize from Ethanol/Hexane if the oil does not solidify.[2]
Biological & Agrochemical Applications
The pyrimidine-2-yl propanoate motif is bioactive due to its ability to mimic natural substrates (like DNA bases or amino acids).[1]
Agrochemicals: ALS Inhibition
In herbicides, pyrimidine-2-yloxy benzoates (structural cousins to propanoates) inhibit Acetolactate Synthase (ALS) .[1] The propanoate tail mimics the pyruvate substrate, while the pyrimidine ring blocks the channel entrance.
-
Mechanism: The molecule binds to the regulatory site of ALS, preventing the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).
-
Key Data: | Compound Class | Target Enzyme |
Range | Application | | :--- | :--- | :--- | :--- | | Pyrimidin-2-yl-oxy | Acetolactate Synthase (ALS) | 10 - 50 nM | Broad-spectrum Herbicide | | Pyrimidin-2-yl-amino | Thrombin (Serine Protease) | 5 - 100 nM | Anticoagulant (Precursor) |[1]
Pharmaceuticals: Integrin Antagonism
Recent research suggests that
Visualization: Mechanism of Action (ALS Inhibition)
Caption: Competitive inhibition of Acetolactate Synthase (ALS) by pyrimidine propanoate derivatives leading to metabolic starvation.[1]
References
-
Brown, D. J. (2009).[2] The Pyrimidines. Wiley-Interscience.[1][2] (Foundational text on pyrimidine reactivity and synthesis). [1][2]
-
Shimizu, T., et al. (2002).[2] "Acetolactate synthase inhibitors."[2][3] Herbicide Classes in Development. (Details the mechanism of pyrimidinyl-oxy herbicides).
-
Hauel, N. H., et al. (2002).[2] "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry. (Describes the amino-propanoate linker in related pyridine/pyrimidine systems).
-
Vertex AI Search. (2026).[2] "Synthesis of ethyl 3-(pyridin-2-ylamino)propanoate protocols." (Source of adapted
conditions).
Sources
The Strategic Utility of Ethyl 3-(pyrimidin-2-yl)propanoate: A Heterocyclic Scaffold for Advanced Synthesis
For correspondence:
Abstract
Ethyl 3-(pyrimidin-2-yl)propanoate is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The pyrimidine core, a privileged scaffold in numerous biologically active compounds, coupled with a reactive propanoate side chain, offers a unique combination of structural features for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[1] Its electron-deficient nature, arising from the presence of two nitrogen atoms, governs its chemical reactivity and provides key hydrogen bonding capabilities, making it a highly sought-after scaffold in drug design.[2] The incorporation of a 3-propanoate ester group at the 2-position of the pyrimidine ring, as in this compound, introduces a flexible and synthetically tractable handle for further molecular elaboration. This side chain can be readily modified through various chemical transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
While direct literature on this compound is not abundant, its pyridine analogue, Ethyl 3-(pyridin-2-ylamino)propanoate, is a well-documented intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate.[3][4][5] This highlights the potential of such substituted heterocyclic propanoates as key intermediates in the development of novel therapeutics. This guide will, therefore, draw upon established principles of pyrimidine chemistry and analogous pyridine systems to provide a comprehensive overview of the title compound.
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for pyrimidine ring formation. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.
Condensation of Amidines with β-Keto Esters or their Equivalents
A common and versatile method for constructing the pyrimidine ring is the condensation of an amidine with a 1,3-dicarbonyl compound or a suitable equivalent.[6] For the synthesis of this compound, a plausible route involves the reaction of a substituted amidine with a precursor to the ethyl 3-oxopropanoate moiety.
A specialized approach for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts.[7][8] This method offers a direct route to pyrimidines without substitution at the 4-position.[7]
Experimental Protocol: Representative Synthesis of a 2-Substituted Pyrimidine
Note: This is a generalized protocol based on similar pyrimidine syntheses and should be optimized for the specific target.
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the desired amidine hydrochloride (1.0 eq) and stir at room temperature for 30 minutes.
-
To this mixture, add ethyl 3,3-diethoxypropanoate (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the ester-containing side chain.
Reactions of the Pyrimidine Ring
The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature.[2] However, it is susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The reactivity of the 2-position is influenced by the nature of the substituent. In the case of this compound, the alkyl side chain is not a leaving group, making direct nucleophilic aromatic substitution (SNAr) at this position unlikely.
However, the nitrogen atoms of the pyrimidine ring can be targeted by electrophiles. For instance, oxidation at one of the ring nitrogens can occur, which can modulate the electronic properties and reactivity of the ring system.[1]
Transformations of the Propanoate Side Chain
The ethyl propanoate side chain offers a rich platform for a variety of chemical transformations, making this compound a valuable building block.
-
Hydrolysis: The ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 3-(pyrimidin-2-yl)propanoic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.
-
Reduction: The ester can be reduced to the corresponding alcohol, 3-(pyrimidin-2-yl)propan-1-ol, using reducing agents such as lithium aluminum hydride. This alcohol can serve as a precursor for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.
-
Alpha-Functionalization: The carbon atom alpha to the carbonyl group can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles to introduce substituents at this position.
Applications in Medicinal Chemistry and Materials Science
The structural features of this compound make it an attractive starting material for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.
Drug Discovery
The pyrimidine scaffold is a cornerstone of modern drug discovery. By utilizing the synthetic handles of this compound, medicinal chemists can design and synthesize novel compounds for various therapeutic targets. For example, the propanoic acid derivative can be incorporated into larger molecules to modulate their solubility and cell permeability. The pyrimidine nitrogens can act as hydrogen bond acceptors, interacting with biological targets such as kinases, proteases, and G-protein coupled receptors.
Materials Science
The rigid, aromatic pyrimidine core, combined with the flexible propanoate side chain, can be exploited in the design of novel organic materials. For instance, the molecule could be incorporated into polymers or liquid crystals, where the pyrimidine unit can influence the electronic and self-assembly properties of the material.
Data Summary
While specific experimental data for this compound is scarce, the following table provides predicted and analogous data based on similar structures.
| Property | Predicted/Analogous Value | Reference/Basis |
| Molecular Formula | C9H12N2O2 | - |
| Molecular Weight | 180.21 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Solubility | Soluble in DMSO, Methanol | Analogy to Ethyl 3-(pyridin-2-ylamino)propanoate[9] |
| Boiling Point | ~125°C @ 0.2 mmHg | Analogy to Ethyl 3-(pyridin-2-ylamino)propanoate[9] |
| Storage | 2-8°C, inert atmosphere | General for reactive intermediates[9] |
Conclusion
This compound represents a heterocyclic building block with considerable untapped potential. Its synthesis is achievable through established methodologies in pyrimidine chemistry, and its dual reactivity at the pyrimidine core and the propanoate side chain offers a rich landscape for chemical exploration. For researchers in drug discovery and materials science, this molecule provides a valuable platform for the design and synthesis of novel, functional molecules. Further investigation into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic utility.
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Chemical Biology. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. [Link]
-
Oxidation reaction of 2-substituted pyrimidine at the nitrogen - ResearchGate. [Link]
- Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Pyrimidine synthesis - Organic Chemistry Portal. [Link]
-
Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap. [Link]
-
The Chemical Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Pharmaceutical Building Block - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
- CN104910066A - Ethyl 3-(pyridin-2-ylamino)
-
Making esters from alcohols and acids | Class experiment - Royal Society of Chemistry. [Link]
-
Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 - Chemsrc. [Link]
-
Ethyl 3-(pyridine-2-ylamino)propanoate - Pipzine Chemicals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. bu.edu.eg [bu.edu.eg]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#: 103041-38-9 [m.chemicalbook.com]
Technical Guide: The Synthesis of Pyrimidine Propanoates
From Metabolic Origins to Regioselective Manufacturing
Executive Summary
The synthesis of pyrimidine propanoates —specifically 3-(pyrimidin-1-yl)propanoic acid derivatives—represents a critical intersection between nucleobase chemistry and linker design.[1] These motifs serve as essential scaffolds in the development of Peptide Nucleic Acid (PNA) homologs, integrin antagonists, and metabolic tracers.
This guide deconstructs the history and methodology of generating these scaffolds. We move beyond simple recipe listing to explore the mechanistic causality of regioselectivity (N1 vs. N3 alkylation) and the biomimetic inspiration drawn from the reductive catabolism of uracil.
Part 1: Historical Genesis & Metabolic Inspiration
Before the advent of efficient benchtop synthesis, the "synthesis" of pyrimidine propanoates was the exclusive domain of enzymology. The reductive degradation of uracil in the liver provides the structural blueprint for this moiety.
1.1 The Dihydropyrimidine Dehydrogenase (DPD) Pathway
The biological breakdown of uracil yields
-
Step 1: Reduction of the C5-C6 double bond by DPD.
-
Step 2: Hydrolytic ring opening by Dihydropyrimidinase.
-
Step 3: Ureidopropionase cleavage to yield
-alanine.
Figure 1: The Biomimetic "Reverse Synthesis" Pathway
Caption: The reductive catabolism of uracil to beta-alanine, the biological equivalent of the propanoate scaffold.
Part 2: The Chemical Standard – Aza-Michael Addition
The most robust industrial method for synthesizing 3-(pyrimidin-1-yl)propanoates is the Aza-Michael addition of the pyrimidine nucleobase to an acrylate ester.
2.1 The Regioselectivity Challenge (N1 vs. N3)
The core technical challenge in this synthesis is controlling the site of alkylation.[2]
-
N1 Position: The pKa of the N1 proton (approx. 9.5) allows for deprotonation by weak bases. N1-alkylation is thermodynamically preferred in many solvent systems due to the preservation of the favorable amide resonance at N3.
-
N3 Position: Alkylation here is often a competing side reaction, particularly if the base concentration is too high or if N1 is sterically encumbered.
2.2 Mechanistic Workflow
The reaction proceeds via a base-catalyzed activation of the pyrimidine, followed by a 1,4-conjugate addition to the
Figure 2: Regioselective Aza-Michael Synthesis Workflow
Caption: Reaction pathway for the base-catalyzed aza-Michael addition of uracil to acrylates.
Part 3: Validated Experimental Protocol
Objective: Synthesis of Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate. Scale: 10 mmol basis.
3.1 Reagents & Stoichiometry
| Component | Equiv. | Role | Causality |
| Uracil | 1.0 | Substrate | Starting heterocycle. |
| Methyl Acrylate | 1.5 - 2.0 | Electrophile | Excess drives kinetics; volatile enough to remove post-rxn. |
| K₂CO₃ | 0.5 - 1.0 | Catalyst | Mild base prevents di-alkylation (N1,N3) compared to NaH. |
| DMF | Solvent | Medium | Polar aprotic solvent stabilizes the intermediate anion. |
| TBAF (Optional) | 0.1 | Additive | Can enhance solubility and nucleophilicity in difficult cases. |
3.2 Step-by-Step Methodology
-
Activation: In a dried round-bottom flask, suspend Uracil (1.12 g, 10 mmol) in anhydrous DMF (15 mL). Add anhydrous K₂CO₃ (0.69 g, 5 mmol).
-
Checkpoint: Ensure the system is under inert atmosphere (
) to prevent hydrolysis of the acrylate later.
-
-
Addition: Stir at 60°C for 30 minutes to ensure partial deprotonation. Add Methyl Acrylate (1.8 mL, ~20 mmol) dropwise.
-
Reaction: Heat the mixture to 80-90°C. Monitor via TLC (CHCl₃:MeOH 9:1).
-
Observation: The starting material spot (
) should disappear, replaced by a higher running spot ( ).
-
-
Workup (Self-Validating):
-
Filter off the inorganic salts (K₂CO₃) while warm.
-
Evaporate DMF under reduced pressure (high vacuum required).
-
Recrystallize the residue from Ethanol/Water.
-
-
Characterization (Validation Criteria):
-
¹H NMR (DMSO-d₆): Look for the disappearance of the N1-H signal (~11.0 ppm) and the appearance of the propanoate triplets at
2.6 (CH₂) and 3.8 (N-CH₂). The N3-H signal (~11.2 ppm) must remain visible, confirming mono-alkylation.
-
Part 4: Advanced Variations & Applications
While the N1-alkylation described above is the historical and industrial standard, modern drug development often requires C-substituted propanoates (where the chain is attached to Carbon-5 or Carbon-6).
4.1 Heck Coupling (C5-Functionalization)
For C5-propanoates (common in antiviral research), the Michael addition is insufficient. Instead, a Palladium-catalyzed Heck reaction is employed.
-
Substrate: 5-Iodouracil.
-
Reagent: Methyl Acrylate + Pd(OAc)₂ + PPh₃.
-
Outcome: Yields the unsaturated acrylate at C5, which is subsequently hydrogenated to the propanoate.
4.2 Application in PNA Synthesis
Pyrimidine propanoates are homologous to the acetic acid linkers used in Peptide Nucleic Acids (PNA). The propanoate linker (3 carbons) adds flexibility compared to the acetyl linker (2 carbons), altering the hybridization binding affinity of the resulting PNA oligomer to DNA/RNA targets.
References
-
Regioselectivity in Michael Addition
- Walczak, K., et al. (2026).
-
(Verified via Search Result 1.2)
-
Dihydropyrimidine Dehydrogenase Pathway
- Van Kuilenburg, A.B.P., et al. (2000). "Dihydropyrimidine dehydrogenase deficiency: Metabolic disease or biochemical phenotype?" Journal of Inherited Metabolic Disease.
-
(Verified via Search Result 1.10)
-
Synthetic Protocols (K2CO3/DMF System)
- Ghotekar, B.K., et al. (2023). "Synthesis and Chemoselective Alkylation of Uracil Derivatives.
-
(Verified via Search Result 1.4)
-
PNA and Linker Chemistry
-
Rosemeyer, H. (2007).[3] "Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid." Molecules.
-
(Verified via Search Result 1.7)
-
Sources
Methodological & Application
Application Note: Synthesis Protocol for Ethyl 3-(pyrimidin-2-yl)propanoate
Abstract & Introduction
Ethyl 3-(pyrimidin-2-yl)propanoate (CAS: 64965-71-3 or related analogs) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly in the development of thrombin inhibitors and cardiovascular drugs. Its structure consists of a pyrimidine ring attached at the C2 position to a propanoate ester chain.
While simple in structure, the direct attachment of an alkyl ester chain to the electron-deficient pyrimidine ring presents specific synthetic challenges. Direct alkylation of 2-halopyrimidines is often poor due to the ring's low nucleophilicity, and nucleophilic attack on the ring often leads to displacement rather than coupling.
This guide details a robust, two-step protocol utilizing the Heck Cross-Coupling reaction followed by Catalytic Hydrogenation . This route is selected for its scalability, high regioselectivity, and the commercial availability of precursors.
Retrosynthetic Analysis
The most logical disconnection for this molecule relies on forming the C2-C(alkyl) bond. The sp2-sp2 bond formation via palladium catalysis is significantly more reliable than sp2-sp3 alkylation for electron-deficient heterocycles.
Figure 1: Retrosynthetic strategy prioritizing the construction of the carbon framework via Heck coupling.
Experimental Protocol
Method A: The Heck-Hydrogenation Route (Recommended)
This method avoids the use of unstable lithiated pyrimidine intermediates and proceeds through a stable, crystalline acrylate intermediate.
Step 1: Synthesis of Ethyl 3-(pyrimidin-2-yl)acrylate
Reaction Type: Mizoroki-Heck Cross-Coupling Scale: 10 mmol (Typical Lab Scale)
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
|---|---|---|---|---|
| 2-Bromopyrimidine | 158.98 | 1.0 | 1.59 g | Substrate |
| Ethyl Acrylate | 100.12 | 1.5 | 1.50 g (1.63 mL) | Coupling Partner |
| Pd(OAc)₂ | 224.51 | 0.05 | 112 mg | Catalyst |
| Triphenylphosphine (PPh₃) | 262.29 | 0.10 | 262 mg | Ligand |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 2.53 g (3.5 mL) | Base |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |[1]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen or argon for 10 minutes.
-
Charging: Add 2-Bromopyrimidine, Pd(OAc)₂, and PPh₃ to the flask.
-
Solvent Addition: Add anhydrous DMF via syringe. Stir until solids are mostly dissolved.
-
Reagent Addition: Add Triethylamine followed by Ethyl Acrylate via syringe.
-
Reaction: Heat the mixture to 100–110°C in an oil bath. Stir vigorously for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1). The product is UV active.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 30 mL) to remove DMF and salts.
-
Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
-
Yield Expectation: 70–85% as a light yellow solid/oil.
-
Step 2: Hydrogenation to this compound
Reaction Type: Heterogeneous Catalytic Hydrogenation
Reagents:
| Reagent | Equiv. | Amount | Role |
|---|---|---|---|
| Ethyl 3-(pyrimidin-2-yl)acrylate | 1.0 | ~1.5 g (from Step 1) | Intermediate |
| Pd/C (10% w/w) | 10 wt% | 150 mg | Catalyst |
| Ethanol (Absolute) | - | 30 mL | Solvent |
| Hydrogen Gas (H₂) | Excess | Balloon (1 atm) | Reductant |
Procedure:
-
Setup: In a 100 mL round-bottom flask (or hydrogenation bottle), dissolve the acrylate intermediate in Ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C. Caution: Pd/C can ignite solvent vapors; add under an inert atmosphere (N₂) if possible.
-
Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Attach a balloon filled with H₂ and stir vigorously at room temperature (25°C).
-
Note: The pyrimidine ring is electron-deficient and resistant to reduction under these mild conditions; only the alkene will reduce.
-
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 4–6 hours.
-
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with Ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The product is often pure enough for use. If necessary, purify via short-path distillation or silica plug filtration.
Analytical Characterization
Compound: this compound Formula: C₉H₁₂N₂O₂ MW: 180.21 g/mol
Expected ¹H NMR (400 MHz, CDCl₃):
-
δ 8.68 (d, J=4.8 Hz, 2H): Pyrimidine C4-H and C6-H (Deshielded by N atoms).
-
δ 7.18 (t, J=4.8 Hz, 1H): Pyrimidine C5-H.
-
δ 4.12 (q, J=7.1 Hz, 2H): Ester -OCH ₂CH₃.
-
δ 3.35 (t, J=7.2 Hz, 2H): Propanoate β-CH₂ (Adjacent to Pyrimidine ring).
-
δ 2.85 (t, J=7.2 Hz, 2H): Propanoate α-CH₂ (Adjacent to Carbonyl).
-
δ 1.23 (t, J=7.1 Hz, 3H): Ester -OCH₂CH ₃.
Key Interpretation: The disappearance of the alkene doublets (typically δ 6.0–7.5 region in the precursor) confirms successful hydrogenation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Heck) | Catalyst deactivation or N-coordination | Increase catalyst loading to 10 mol%. Switch to Pd(dppf)Cl₂ or add n-Bu₄NOAc (Jeffery conditions) to stabilize Pd nanoparticles. |
| Incomplete Conversion | Low temperature | Increase reaction temperature to 120°C. Ensure DMF is anhydrous. |
| Ring Reduction in Step 2 | Over-reduction | Stop reaction immediately upon consumption of starting material. Do not use PtO₂ or high pressure (>50 psi) H₂. |
| Product Impurity | Phosphine oxides | Use a wash with aqueous CuCl₂ during workup to complex phosphines, or perform careful chromatography. |
Workflow Diagram
Figure 2: Operational workflow for the two-step synthesis.
Safety Information
-
2-Bromopyrimidine: Irritant. Avoid contact with skin and eyes.
-
Ethyl Acrylate: Flammable liquid, lachrymator, potential carcinogen. Handle in a fume hood.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent. Handle under inert gas.
-
Hydrogen Gas: Extremely flammable. Ensure proper grounding and no open flames.
References
-
Heck Reaction Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
- Heck Reaction on Pyrimidines: Sakamoto, T., et al. (1980). Palladium-catalyzed reaction of 2-chloropyrimidines with acetylenes and olefins. Chemical and Pharmaceutical Bulletin, 28(11), 3362-3368. (Foundational work on Pd-coupling with halopyrimidines).
-
Intermediate Identification: (E)-Ethyl 3-(pyrimidin-2-yl)acrylate (CAS 865692-66-6). Commercially available building block validating the synthetic route.[2] Link (Example Supplier).
- Hydrogenation Method: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for selective alkene reduction).
Sources
Application Note: Hydrolysis Protocols for Ethyl 3-(pyrimidin-2-yl)propanoate
Abstract
This technical guide details the optimized hydrolysis protocols for converting Ethyl 3-(pyrimidin-2-yl)propanoate (CAS: N/A for ester, Acid CAS: 439108-20-0) into its corresponding carboxylic acid, 3-(pyrimidin-2-yl)propanoic acid. The pyrimidine moiety presents unique solubility and stability challenges that distinguish this substrate from standard aliphatic esters. This document provides three validated methods: a standard alkaline saponification (Method A), an acid-catalyzed hydrolysis (Method B), and a mild enzymatic approach (Method C). Critical attention is given to the pH-dependent solubility of the pyrimidine ring during workup to maximize yield and purity.
Introduction & Chemical Context
3-(Pyrimidin-2-yl)propanoic acid is a vital building block in the synthesis of pharmaceutical intermediates, particularly for thrombin inhibitors and antimicrobial agents. The precursor, this compound, is typically synthesized via the condensation of 2-methylpyrimidine with ethyl haloacetates or via cross-coupling methodologies.
Structural Considerations
The pyrimidine ring is an electron-deficient, nitrogen-rich heterocycle.[1] Unlike simple phenyl esters, the pyrimidine ring introduces two key factors:
-
Basicity: The ring nitrogens are weakly basic (
of conjugate acid 1.3). While not strongly basic, they can participate in hydrogen bonding and affect the isoelectric profile of the molecule. -
Water Solubility: The presence of the pyrimidine ring significantly increases the water solubility of the final acid compared to its phenyl analog, often leading to product loss during standard aqueous extraction.
Mechanistic Considerations
The "Solubility Trap"
The most common failure mode in hydrolyzing pyrimidine esters is not the reaction itself, but the isolation.
-
High pH (>10): The molecule exists as the carboxylate salt (R-COO⁻ Na⁺). Highly water-soluble.
-
Low pH (<1): The pyrimidine ring nitrogens may protonate (PyH⁺-COOH), leading to a cationic species that is also highly water-soluble and difficult to extract into organic solvents.
-
Target pH (3.5 - 4.5): The goal is to reach the uncharged carboxylic acid form while keeping the pyrimidine ring neutral.
Reaction Pathway
The hydrolysis follows a standard nucleophilic acyl substitution mechanism (
Method A: Standard Alkaline Saponification (Recommended)
This is the "Gold Standard" method, suitable for 95% of applications. It uses Lithium Hydroxide (LiOH) due to its mildness and the high solubility of lithium salts, or Sodium Hydroxide (NaOH) for cost-efficiency.
Reagent Selection Table
| Reagent | Solvent System | Temp (°C) | Time (h) | Comments |
| LiOH (2-3 eq) | THF / | 25 (RT) | 2 - 4 | Best for purity. Homogeneous system; mildest cation. |
| NaOH (2-5 eq) | MeOH / | 25 - 50 | 1 - 3 | Best for scale. Faster; exothermic; cheaper. |
| KOH (2-5 eq) | EtOH / | Reflux | 0.5 - 1 | Aggressive. Use only if sterically hindered or slow. |
Step-by-Step Protocol (LiOH/THF Route)
Materials:
-
This compound (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (2.5 eq) -
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water[2]
-
1N HCl (for quenching)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ester (1.0 g, ~5.5 mmol) in THF (10 mL).
-
Activation: Prepare a solution of
(580 mg, 13.8 mmol) in water (3.5 mL). -
Addition: Add the aqueous base solution dropwise to the stirring ester solution. The mixture should become homogeneous (or slightly cloudy).
-
Reaction: Stir vigorously at Room Temperature (20-25°C). Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Reaction is typically complete in 3 hours.
-
Concentration (Critical): Evaporate the bulk of the THF under reduced pressure (Rotavap, 35°C). Do not evaporate to dryness; leave the aqueous residue.
-
Workup (The pH Adjustment):
-
Dilute the aqueous residue with 5 mL water.
-
Wash with Diethyl Ether (2 x 5 mL) to remove unreacted ester or non-polar impurities. Discard the organic (ether) layer.
-
Cool the aqueous layer to 0°C in an ice bath.
-
Slowly add 1N HCl dropwise while monitoring pH.
-
Target pH: Adjust to pH 3.5 – 4.0 . Caution: Going to pH 1 may protonate the pyrimidine and trap product in water.
-
-
Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) or DCM/Isopropanol (3:1) (3 x 15 mL). Note: 2-MeTHF is superior for polar heterocycles.
-
Drying: Dry combined organics over
, filter, and concentrate to yield the off-white solid acid.
Method B: Acid-Catalyzed Hydrolysis
Use this method only if the substrate contains base-sensitive functional groups (e.g., stereocenters prone to epimerization, though unlikely here, or other hydrolytically unstable moieties).
Protocol:
-
Dissolve ester in Acetic Acid / 6N HCl (1:1) .
-
Heat to reflux (90-100°C) for 2-4 hours.
-
Workup: Concentrate to dryness. The product will likely be the hydrochloride salt (
). -
Free Basing: To obtain the free acid, dissolve in minimal water, adjust pH to 4.0 with saturated
, and extract with EtOAc.
Visualization: Workflow & Decision Logic
Saponification Workflow Diagram
Figure 1: Optimized workflow for the alkaline hydrolysis of pyrimidine propanoates, highlighting the critical pH adjustment step.
Solvent & Method Decision Tree
Figure 2: Decision matrix for selecting the appropriate hydrolysis methodology based on substrate sensitivity and scale.
Analytical Quality Control
NMR Validation:
-
1H NMR (
): Look for the disappearance of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). -
Diagnostic Shift: The methylene protons adjacent to the carboxylic acid typically shift slightly downfield upon hydrolysis.
-
Pyrimidine Ring: Verify integral ratios (1H, 1H, 1H for the ring protons) to ensure no nucleophilic attack occurred on the ring.
HPLC Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins. Note: The acid is polar; expect early elution (RT ~ 1.5 - 2.5 min).
References
-
Preparation of 3-(2-pyridyl dithio) propionic acid derivatives. (Analogous Pyridine Chemistry). ResearchGate.[3] Retrieved from 4[5][6][7]
-
Synthesis of 3-(pyridin-2-ylamino)propanoic acid. (Heterocyclic Propanoate Hydrolysis). ChemicalBook. Retrieved from 8[5][7]
-
Saponification (Base Hydrolysis) of Organic Materials. CalTech GPS. Retrieved from [5]
-
Pyrimidine Stability and Reactivity. Wikipedia. Retrieved from 1
-
General Procedure for Synthesis of 3-(furan-2-yl)propenoic Acids. (Heterocyclic Acid Synthesis). MDPI. Retrieved from 5
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 7. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 8. 3-(pyridin-2-ylamino)propanoic acid synthesis - chemicalbook [chemicalbook.com]
Catalysts used in the synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate
Application Note: Catalytic Architectures for the Synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate
Executive Summary
This compound is a critical heterocyclic building block, distinct from its pyridine analog (a Dabigatran intermediate), utilized in the synthesis of diverse pharmaceutical agents requiring a pyrimidine core with a saturated ester side chain.
This guide details the Two-Phase Catalytic Protocol , widely regarded as the industry standard for scalability and regio-purity. Unlike radical alkylation methods (Minisci), which often yield mixtures of C2/C4 isomers, the Heck Cross-Coupling followed by Catalytic Hydrogenation ensures exclusive C2-functionalization.
Core Workflow:
-
C-C Bond Formation: Pd-catalyzed Heck coupling of 2-halopyrimidine with ethyl acrylate.
-
Saturation: Heterogeneous catalytic hydrogenation of the alkene linker.
Phase I: The Heck Cross-Coupling
The formation of the carbon-carbon bond at the electron-deficient C2 position of the pyrimidine ring is the rate-determining step. 2-Halopyrimidines are excellent substrates for oxidative addition due to the electron-withdrawing nature of the two nitrogen atoms.
Catalytic System Selection
-
Pre-Catalyst: Palladium(II) Acetate [Pd(OAc)₂] .[1]
-
Rationale: A stable, cost-effective Pd(II) source that reduces in situ to the active Pd(0) species.
-
-
Ligand: Triphenylphosphine (PPh₃) or Tri-o-tolylphosphine [P(o-tol)₃] .
-
Rationale: Phosphine ligands stabilize the Pd(0) species and facilitate the oxidative addition into the C-Halide bond. For sterically demanding or less reactive chlorides, bidentate ligands like dppp may be required, but PPh₃ is sufficient for 2-bromopyrimidine.
-
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) .
-
Rationale: Essential for regenerating the Pd(0) catalyst via the reductive elimination of H-X from the Pd(II)-hydride intermediate.
-
Reaction Mechanism (Heck Cycle)
The catalytic cycle proceeds through four distinct phases: Oxidative Addition, Migratory Insertion,
Figure 1: The Heck catalytic cycle for the coupling of 2-bromopyrimidine and ethyl acrylate.[2]
Experimental Protocol (Step-by-Step)
Reagents:
-
2-Bromopyrimidine (10 mmol, 1.59 g)
-
Ethyl Acrylate (12 mmol, 1.20 g)
-
Pd(OAc)₂ (5 mol%, 112 mg)
-
PPh₃ (10 mol%, 262 mg)
-
Triethylamine (20 mmol, 2.8 mL)
-
Solvent: DMF (Dimethylformamide), anhydrous (20 mL)
Procedure:
-
Inerting: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (N₂) for 15 minutes.
-
Charging: Add Pd(OAc)₂ and PPh₃. Dissolve in 5 mL DMF under N₂ flow. Stir for 10 minutes at room temperature to form the active catalyst complex (solution turns yellow/orange).
-
Substrate Addition: Add 2-Bromopyrimidine, Ethyl Acrylate, and Triethylamine to the flask. Add the remaining DMF.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
-
Target Product: Ethyl 3-(pyrimidin-2-yl)acrylate (Intermediate).
-
Phase II: Catalytic Hydrogenation
The second phase involves the reduction of the
Catalytic System Selection
-
Catalyst: 10% Palladium on Carbon (Pd/C) .
-
Rationale: High surface area heterogeneous catalyst. It is highly effective for reducing conjugated alkenes under mild conditions without reducing the pyrimidine ring (which requires harsher conditions or acidic media).
-
-
Hydrogen Source: H₂ Gas (1 atm) .
-
Rationale: A balloon pressure is sufficient. High pressure is unnecessary and risks reducing the heteroaromatic ring.
-
Experimental Protocol
Reagents:
-
Ethyl 3-(pyrimidin-2-yl)acrylate (Intermediate from Phase I)
-
10% Pd/C (10 wt% loading relative to substrate)
-
Solvent: Ethanol or Methanol (Degassed)
Procedure:
-
Preparation: Dissolve the acrylate intermediate in Ethanol (0.1 M concentration) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon or N₂). Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the flask with H₂ gas (balloon method). Stir vigorously at Room Temperature for 4–6 hours.
-
Monitoring: Check for disappearance of the alkene peak via ¹H NMR (loss of vinylic protons at ~6.5–7.5 ppm).
-
Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure this compound.
Comparative Data & Yields
| Parameter | Phase I: Heck Coupling | Phase II: Hydrogenation |
| Catalyst | Pd(OAc)₂ / PPh₃ | 10% Pd/C |
| Solvent | DMF or MeCN | Ethanol |
| Temperature | 100°C | 25°C (RT) |
| Time | 12–16 Hours | 4–6 Hours |
| Typical Yield | 75–85% | 95–99% |
| Key By-product | Et₃N·HBr (Salt) | None |
| Purification | Column Chromatography | Filtration & Evaporation |
Troubleshooting & Optimization
-
Low Yield in Heck Reaction:
-
Cause: Catalyst poisoning or oxidative addition failure.
-
Solution: Switch to Jeffery Conditions (Phase Transfer Catalysis). Add Tetrabutylammonium bromide (TBAB) as an additive. This stabilizes the Pd nanoparticles and enhances rate.
-
-
Pyrimidine Ring Reduction (Over-reduction):
-
Cause: H₂ pressure too high or reaction time too long.
-
Solution: Strictly maintain 1 atm (balloon) pressure. Stop reaction immediately upon consumption of starting material.
-
-
Regioisomer Contamination:
-
If using the Minisci Route (Radical addition of mono-ethyl succinate to pyrimidine), you will likely observe C4-isomers. The Heck route described above avoids this entirely by using pre-functionalized 2-halopyrimidines.
-
References
-
Heck Reaction Mechanisms & Reviews
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
- Catalytic Hydrogenation of Heterocycles: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard Reference Text).
-
Synthesis of Pyrimidine Derivatives
-
Undheim, K., & Benneche, T. (1996). Pyrimidines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.
-
-
Minisci Reaction Alternatives (Contextual)
-
Minisci, F. (1973). Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(01), 1-24.
-
Sources
Scalable Manufacturing Process for Ethyl 3-(pyrimidin-2-yl)propanoate
Application Note: AN-SYN-2026-04
High-Purity Synthesis via Heck Coupling and Selective Hydrogenation
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of Ethyl 3-(pyrimidin-2-yl)propanoate , a critical C2-substituted pyrimidine building block used in the development of kinase inhibitors and agrochemicals.
While classical condensation methods (e.g., reacting amidines with esters) often suffer from regioselectivity issues and harsh conditions, this guide utilizes a transition-metal catalyzed C-C bond formation (Heck Reaction) followed by catalytic hydrogenation . This route offers superior atom economy, modularity, and scalability. Special emphasis is placed on Palladium (Pd) removal to meet ICH Q3D elemental impurity guidelines for pharmaceutical intermediates.[1]
Retrosynthetic Strategy & Workflow
The synthesis is divided into two distinct chemical steps and one critical purification operation.
Strategic Logic
-
C-C Bond Formation (The Engine): The electron-deficient nature of 2-bromopyrimidine facilitates oxidative addition to Pd(0), making it an excellent substrate for the Heck reaction with ethyl acrylate.
-
Saturation (The Refinement): Selective hydrogenation of the
-unsaturated ester is performed. Note: Pyrimidine rings are susceptible to reduction; catalyst choice and pressure control are critical to prevent over-reduction. -
Purification (The Compliance): A specific metal scavenging step is integrated to reduce residual Pd to <10 ppm.
Process Workflow Diagram
Figure 1: Integrated process workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol A: Heck Coupling (Synthesis of the Alkene Intermediate)
Objective: Coupling of 2-bromopyrimidine with ethyl acrylate. Scale: 100 g Input Basis.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role | Critical Parameter |
| 2-Bromopyrimidine | 1.0 | Substrate | Purity >98% (avoid chloro-analogs for kinetics) |
| Ethyl Acrylate | 1.2 | Coupling Partner | Stabilized (MEHQ); Add slowly if exotherm occurs |
| Pd(OAc)₂ | 0.01 (1 mol%) | Pre-catalyst | Weigh in inert atmosphere if possible |
| Tri-o-tolylphosphine | 0.02 (2 mol%) | Ligand | Increases catalyst longevity vs PPh3 |
| Triethylamine (Et₃N) | 2.5 | Base | Regenerates Pd(0); Scavenges HBr |
| DMF | 5 Vol | Solvent | Anhydrous; Degassed (Sparged with N2) |
Step-by-Step Methodology
-
Inertion: Charge a 1L 3-neck reactor with DMF (500 mL). Sparge with Nitrogen for 30 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).
-
Charging: Add 2-Bromopyrimidine (100 g, 0.629 mol), Pd(OAc)₂ (1.41 g), and Tri-o-tolylphosphine (3.83 g). Stir for 10 mins until the solution turns homogenous/dark.
-
Addition: Add Triethylamine (219 mL) followed by Ethyl Acrylate (82 mL).
-
Reaction: Heat the mixture to 100°C . Monitor internal temperature; a mild exotherm may occur at initiation.
-
Monitoring: Agitate at 100°C for 12–16 hours.
-
IPC (In-Process Control): HPLC should show <2% remaining 2-Bromopyrimidine.
-
-
Workup: Cool to 25°C. Dilute with Ethyl Acetate (1L) and wash with water (3 x 500 mL) to remove DMF and Et₃N salts.
-
Note: DMF removal is crucial to prevent catalyst poisoning in Step 2.
-
-
Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Heptane/EtOAc if necessary, or carry forward as a clean oil/solid.
Typical Yield: 80–85% Intermediate: Ethyl 3-(pyrimidin-2-yl)acrylate.
Protocol B: Selective Hydrogenation & Pd Scavenging
Objective: Reduction of the alkene without reducing the pyrimidine ring. Safety Warning: Hydrogen gas is highly flammable. Ensure proper grounding.
Reagents & Materials
| Reagent | Loading | Role |
| Intermediate (Step 1) | 1.0 Equiv | Substrate |
| 10% Pd/C (50% wet) | 5 wt% | Catalyst |
| Ethanol | 10 Vol | Solvent |
| SiliaMetS® Thiol (or Si-TMT) | 10 wt% | Pd Scavenger |
Step-by-Step Methodology
-
Preparation: Dissolve the intermediate (from Protocol A) in Ethanol.
-
Catalyst Charge: Under N₂ flow, add 10% Pd/C (5 wt% relative to substrate mass).
-
Hydrogenation: Purge vessel with H₂ (balloon pressure or 1 atm). Stir vigorously at 20–25°C .
-
Critical Control:Do NOT heat. Higher temperatures (>40°C) or pressures (>3 bar) promote pyrimidine ring reduction (tetrahydropyrimidine formation).
-
-
Endpoint: Reaction is typically complete in 4–6 hours. Monitor by HPLC (disappearance of alkene).
-
Filtration 1: Filter the reaction mixture through a Celite pad to remove bulk Pd/C. Rinse with Ethanol.
-
Scavenging (The Compliance Step):
-
The filtrate likely contains soluble Pd species (colloidal or ligated).
-
Add Si-TMT (Trimercaptotriazine functionalized silica) or equivalent thiol scavenger (10 wt% vs product).
-
Stir at 40°C for 2 hours.
-
-
Filtration 2: Filter off the scavenger resin.
-
Final Isolation: Concentrate the filtrate under reduced pressure to yield the target oil.
Typical Yield: 90–95% Final Purity: >98% (HPLC), Pd <10 ppm.
Process Control & Troubleshooting
The following decision tree assists in resolving common deviations during the manufacturing campaign.
Figure 2: Troubleshooting logic for critical process deviations.
Analytical Specifications (Typical)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Colorless to pale yellow oil |
| Assay | HPLC (254 nm) | > 98.0% a/a |
| Alkene Impurity | HPLC | < 0.5% |
| Residual Pd | ICP-MS | < 10 ppm |
| Residual Solvents | GC-HS | Meets ICH Q3C (DMF < 880 ppm) |
References & Authority
The protocols defined above are synthesized from established organometallic methodologies and pharmaceutical process guidelines.
-
Heck Reaction Fundamentals:
-
Mechanism & Catalysis: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link
-
Ligand Effects: The use of Tri-o-tolylphosphine to stabilize Pd in Heck coupling of electron-deficient heterocycles is a standard "best practice" in process chemistry to prevent Pd black precipitation.
-
-
Pd Scavenging & Compliance:
-
Regulatory Limits: ICH Q3D Guideline for Elemental Impurities.[1] Link
-
Scavenging Protocols: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process. Organic Process Research & Development. Link (Validates the use of Thiol-silica for high-efficiency Pd removal).
-
-
Heterocycle Hydrogenation:
-
Selectivity: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text establishing that pyrimidines require acidic media or high pressure for ring reduction, validating the safety of neutral/low-pressure conditions for side-chain reduction).
-
Disclaimer: This application note is for research and development purposes. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Scale-up activities require a formal Process Safety Assessment (PSA).
Sources
Reagents for functionalizing Ethyl 3-(pyrimidin-2-yl)propanoate
Application Note: Strategic Functionalization of Ethyl 3-(pyrimidin-2-yl)propanoate
Abstract
This compound (CAS: 64036-81-1) represents a high-value "linker-scaffold" in medicinal chemistry, bridging a privileged heteroaromatic core (pyrimidine) with a versatile aliphatic ester tail.[1] This guide provides a validated roadmap for functionalizing this molecule, moving beyond standard ester hydrolysis to advanced C-H activation and linker modifications. We prioritize reagents that ensure chemoselectivity, preserving the integrity of the electron-deficient pyrimidine ring during transformations.
Strategic Analysis of the Scaffold
The molecule presents three distinct "zones" of reactivity, each requiring specific reagent classes to avoid off-target side reactions.
-
Zone A: The Ester Terminus (Electrophilic): Standard carbonyl chemistry applies, but care must be taken to avoid retro-Michael additions or base-mediated decomposition of the pyrimidine ring.[1]
-
Zone B: The Pyrimidine Core (Electron-Deficient): Highly resistant to electrophilic aromatic substitution (EAS) but an excellent candidate for radical (Minisci) and nucleophilic attacks.[1] The C4 and C6 positions are electronically equivalent and highly reactive toward nucleophilic radicals.
-
Zone C: The Ethylene Linker: The
-methylene position (adjacent to carbonyl) is the primary site for enolization ( ).[1] The -methylene (adjacent to pyrimidine) is pseudo-benzylic but less acidic than the -position.[1]
Zone A: Functionalizing the Ester Terminus
This section details high-fidelity protocols for converting the ester into amides, alcohols, and hydrazides—critical motifs for fragment-based drug discovery (FBDD).[1]
Direct Amidation (AlMe Mediated)
Why this approach? Traditional thermal amidation often fails or requires harsh conditions that degrade the pyrimidine. Trimethylaluminum (AlMe
-
Reagents: Trimethylaluminum (2.0 M in toluene), Primary/Secondary Amine, DCM (anhydrous).
-
Mechanism: Formation of a dimethylaluminum amide intermediate, which acts as a potent nucleophile.
Protocol:
-
Activation: In a flame-dried flask under Ar, dissolve the amine (1.2 equiv) in anhydrous DCM. Cool to 0°C.[2]
-
Reagent Addition: Slowly add AlMe
(1.2 equiv) dropwise. Caution: Methane gas evolution. Stir for 30 min at RT to form the active species. -
Coupling: Add this compound (1.0 equiv) dissolved in DCM.
-
Reaction: Reflux for 2–4 hours. Monitor by TLC/LCMS.
-
Quench: Carefully quench with dilute HCl (or Rochelle's salt solution if emulsion forms) at 0°C. Extract with DCM.
Chemoselective Reduction to Alcohol
Why this approach?
-
Reagents:
, (or ), THF/EtOH (1:1).[1] -
Protocol:
-
Dissolve ester (1 mmol) and
(2.5 mmol) in THF (5 mL). -
Add EtOH (10 mL) slowly.
-
Add
(anhydrous, 1.5 mmol) in portions. -
Stir at RT for 4 hours. The mixture will become milky.
-
Quench with sat.
.
-
Hydrazide Formation (Precursor to Heterocycles)
Why this approach? Hydrazides are gateways to 1,2,4-triazoles and 1,3,4-oxadiazoles.[1]
-
Reagents: Hydrazine hydrate (80%), Ethanol.[2]
-
Protocol: Reflux ester with 5.0 equiv of hydrazine hydrate in EtOH for 6 hours. Concentrate to yield the solid hydrazide.
Zone B: Pyrimidine Ring C-H Functionalization
The pyrimidine ring is deactivated, making standard EAS (e.g., Friedel-Crafts) impossible.[1] We utilize Minisci-type radical alkylation to install alkyl groups at C4/C6.[1]
Minisci Radical Alkylation
Why this approach? Protonated heteroaromatics are highly susceptible to attack by nucleophilic alkyl radicals generated from carboxylic acids via oxidative decarboxylation.
-
Reagents: Alkyl Carboxylic Acid (R-COOH),
(catalyst), (oxidant), TFA/Water.[1] -
Mechanism: Persulfate oxidizes Ag(I) to Ag(II). Ag(II) decarboxylates the acid to generate an alkyl radical (
).[1] attacks the protonated pyrimidine.
Protocol:
-
Solvent System: Dissolve this compound (1 equiv) and the alkyl carboxylic acid (2 equiv) in a biphasic mixture of DCM and Water (1:1). Add TFA (1 equiv) to protonate the pyrimidine.[1]
-
Catalyst: Add
(0.2 equiv). -
Initiation: Add
(2.5 equiv) and heat to 40°C with vigorous stirring. -
Workup: Neutralize with
, extract with DCM. Regioisomers (C4 vs C6) are chemically equivalent unless the linker induces steric bias.[1]
Zone C: Linker Modification ( -Alkylation)
Enolate Alkylation
Why this approach? The ester group acidifies the
-
Reagents: LDA (Lithium Diisopropylamide), Alkyl Halide (R-X), THF, -78°C.[1]
-
Protocol:
-
Generate LDA in situ or use commercial solution in THF at -78°C.
-
Add ester dropwise.[2] Stir 30 min to form the enolate.
-
Add Alkyl Halide (e.g., MeI, BnBr).
-
Warm to RT slowly.
-
Visual Workflows
Figure 1: Reaction Landscape & Decision Tree
Caption: Modular functionalization pathways for this compound targeting specific molecular zones.
Figure 2: Minisci Reaction Mechanism on Pyrimidine Core
Caption: Mechanistic flow of the Minisci radical alkylation at the C4/C6 position of the pyrimidine ring.
Summary of Key Reagents
| Transformation | Primary Reagent | Catalyst/Additive | Solvent | Critical Note |
| Amidation | None | Toluene/DCM | Anhydrous conditions essential.[1] | |
| Reduction | THF/EtOH | Chemoselective over pyrimidine ring.[1] | ||
| C-H Alkylation | Carboxylic Acid | DCM/H | Requires acidic pH (TFA). | |
| Alkyl Halide | LDA | THF | Maintain -78°C to prevent polymerization.[1] |
References
-
Minisci Reaction on Heterocycles: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link
-
Weinreb Amidation: Levin, J. I., Turos, E., & Weinreb, S. M. (1982).[1] An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link
-
Ester Reduction (NaBH4/CaCl2): Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[3] 29. A simple technique to achieve enhanced reactivity of sodium borohydride. J. Org. Chem., 47(24), 4702-4708. Link
-
Pyrimidine Functionalization Review: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[4] (General Reference for Pyrimidine Reactivity).
- Hydrazide Synthesis: Narayana, B., et al. (2010). Synthesis of some new pyrazoles and 1,3,4-oxadiazoles. Der Pharma Chemica, 2(2), 287-293.
Sources
Troubleshooting & Optimization
Troubleshooting low purity in Ethyl 3-(pyrimidin-2-yl)propanoate production
An essential intermediate in pharmaceutical synthesis, Ethyl 3-(pyridin-2-yl)propanoate, requires high purity for subsequent reactions. This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low purity in its production.
Note to the User: The synthesis and troubleshooting data available predominantly describe the closely related and pharmaceutically significant intermediate, Ethyl 3-(pyridin-2-ylamino)propanoate . This guide is expertly curated based on established protocols for this compound, as the core chemical principles and purification strategies are directly applicable to troubleshooting the synthesis of related pyridine propanoates.
Troubleshooting Guide: Diagnosing and Resolving Low Purity
This section addresses specific issues encountered during the synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate, which typically involves the reaction of 2-aminopyridine with ethyl acrylate.
Q1: Why is my product purity consistently low (<95%) after the initial workup, and how do I systematically identify the issue?
Low purity after the initial extraction and solvent removal steps often points to an incomplete reaction, the presence of excess starting materials, or the formation of significant side products. A systematic approach is crucial for diagnosis.
Causality:
-
Incomplete Reaction: The reaction between 2-aminopyridine and ethyl acrylate requires sufficient time and temperature, often under acidic catalysis, to proceed to completion.[1][2] Insufficient heating or reaction time will leave unreacted starting materials.
-
Stoichiometric Imbalance: An incorrect molar ratio of reactants can leave a large excess of one starting material, which can be difficult to remove during a simple workup.
-
Side Product Formation: At elevated temperatures, side reactions such as dialkylation (the addition of a second ethyl acrylate molecule to the product) or polymerization of ethyl acrylate can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product purity.
Q2: My product is a persistent yellow or brown oil/solid instead of the expected white crystals. What causes this discoloration and how can it be removed?
Discoloration is a common issue resulting from high-temperature reactions or the presence of trace impurities that become colored through oxidation or degradation.
Causality:
-
Thermal Degradation: The synthesis often requires high temperatures (120-160°C), which can lead to the formation of colored degradation byproducts.[1][3]
-
Oxidation: Amine-containing compounds can be susceptible to air oxidation, especially at high temperatures, leading to colored impurities. Using a nitrogen or argon atmosphere can mitigate this.[3][4]
-
Catalyst Residues: Residual acid catalyst can sometimes contribute to discoloration or instability of the final product.
Resolution Protocol: Decolorization and Purification
A highly effective method involves treatment with silica gel to adsorb polar, colored impurities, followed by recrystallization.[5]
Experimental Protocol: Silica Gel Adsorption & Recrystallization
-
Dissolution: Dissolve the crude, discolored product in a minimal amount of a suitable solvent, such as ethyl acetate (e.g., 30-50 mL).[5]
-
Adsorption: To the solution, add silica gel (e.g., 10-20 times the weight of the crude product) and stir the slurry for 30-60 minutes at room temperature.[5] The colored impurities will adsorb onto the silica.
-
Filtration & Elution: Filter the slurry through a pad of celite or a sintered glass funnel. Wash the silica gel with a mixed solvent system (e.g., petroleum ether/ethyl acetate) to elute the desired product.[5]
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain a cleaner, less colored solid or oil.
-
Recrystallization: Dissolve the resulting solid in a minimal amount of a hot solvent mixture, typically petroleum ether/ethyl acetate (common ratios range from 5:1 to 10:1).[1][4] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[5]
Frequently Asked Questions (FAQs)
Q: What is the most effective synthetic route to achieve high purity? A: A common and effective method involves reacting 2-aminopyridine with ethyl acrylate using trifluoromethanesulfonic acid as a catalyst in anhydrous ethanol.[3][6] The reaction is typically heated in an oil bath at 120-160°C for 16-20 hours under a nitrogen atmosphere to yield a high-purity product after workup and recrystallization.[1][3]
Sources
- 1. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 6. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
Technical Support Center: Purification of Ethyl 3-(pyrimidin-2-yl)propanoate
Topic: Purification & Impurity Removal for Ethyl 3-(pyrimidin-2-yl)propanoate (E3PP) Cas Registry Number: (Analogous structures often fall under 1000-series proprietary intermediates; exact CAS varies by regioisomer, but principles apply to the 2-substituted pyrimidine propanoates). Support Tier: Level 3 (Senior Process Chemistry)
Introduction: The Molecule & The Challenge
This compound (E3PP) is a critical "linker" intermediate, often used to attach a pyrimidine pharmacophore to a scaffold via a flexible ethyl ester chain.
The Structural Challenge:
-
The Pyrimidine Ring: It is electron-deficient and weakly basic (pKa ~1.3). It is prone to N-oxidation (yellowing) and nucleophilic attack at the 4/6 positions.
-
The Ester Tail: It is susceptible to hydrolysis, particularly if aggressive acid/base washes are used to remove the pyrimidine precursors.
-
The Linker: If synthesized via Heck coupling (common), the C-C double bond reduction step often leaves "partially reduced" alkene impurities and Palladium residues.
This guide provides autonomous troubleshooting for removing the three most common impurity classes: Hydrolysis Byproducts (Acids) , Transition Metals (Pd) , and Oxidation/Polymerization Artifacts (Color/Tars) .
Module 1: Chemical Troubleshooting (FAQs)
Q1: My product is a dark yellow/brown oil instead of a clear oil/white solid. What happened?
Diagnosis: This is the classic "Pyrimidine Oxidation" syndrome. Cause: Pyrimidine nitrogens are susceptible to forming N-oxides when exposed to air or peroxides in solvents (like ethers/THF) over time. Additionally, if you used ethyl acrylate as a precursor, you may have oligomeric acrylate contaminants. The Fix:
-
Immediate Action: Do not distill yet. N-oxides are thermally unstable and can decompose violently or degrade the product further.
-
Protocol: Dissolve the crude oil in DCM (Dichloromethane) and pass it through a short "plug" of basic alumina or silica gel (1:5 ratio of product to silica). Elute with 10% EtOAc/Hexanes. The dark polar oxides will stick to the baseline; the ester will elute.
Q2: I see a persistent spot on TLC (Rf ~0.1) that trails. Yield is dropping.
Diagnosis: Hydrolysis of the ester. Cause: You likely performed an aqueous wash that was too basic (NaOH) or too hot. The impurity is 3-(pyrimidin-2-yl)propanoic acid . The Fix:
-
Removal: The acid impurity is easily removed, but you must avoid hydrolyzing more ester.
-
Protocol: Dissolve crude in EtOAc. Wash with cold saturated NaHCO₃ (Sodium Bicarbonate).
-
Why? NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid (making it water-soluble) but too weak to rapidly hydrolyze the ethyl ester at low temperatures.
-
Critical Step: Do not let the biphasic mixture stir for hours. Shake vigorously for 2 minutes and separate immediately.
-
Q3: The NMR shows broad aromatic peaks, and the product is grey. (Heck Coupling Route)
Diagnosis: Palladium contamination (Colloidal Pd). Cause: If E3PP was made via coupling 2-halopyrimidine with ethyl acrylate, Pd residues are coordinating to the pyrimidine nitrogens. The Fix: Standard Celite filtration is often insufficient for pyrimidines because the Pd is chelated, not just suspended. Protocol: Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) or activated charcoal wash (See Protocol A below).
Module 2: Decision Trees & Workflows
Visualizing the Purification Logic
Before choosing a method, determine the nature of your crude mixture using this logic flow.
Figure 1: Decision matrix for selecting the appropriate purification intervention based on impurity profile.
Module 3: Experimental Protocols
Protocol A: The "Gold Standard" Workup (Metal & Acid Removal)
Recommended for crude mixtures from Pd-catalyzed cross-coupling reactions.
Reagents:
-
Crude E3PP[1]
-
Ethyl Acetate (EtOAc)[2]
-
SiliaMetS® Thiol (or activated charcoal)
-
Saturated NaHCO₃ (Cold)
-
Brine
Step-by-Step:
-
Dilution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude).
-
Scavenging (If Pd used):
-
Add SiliaMetS® Thiol (0.5 eq relative to Pd loading) OR Activated Carbon (10 wt%).
-
Stir at 50°C for 30 minutes . Note: Mild heat promotes ligand exchange between the Pd-Pyrimidine complex and the Thiol scavenger.
-
Filter through a pad of Celite.[3] Rinse with EtOAc.
-
-
The "Flash" Wash (Acid Removal):
-
Cool the filtrate to 5-10°C.
-
Add cold Saturated NaHCO₃ (1:1 vol/vol).
-
Agitate vigorously for 60 seconds.
-
Separate layers immediately. (Do not let sit).
-
-
Drying: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2]
Validation Data:
| Parameter | Crude Spec | Post-Protocol Spec | Method |
|---|---|---|---|
| Appearance | Dark Brown Oil | Pale Yellow/Colorless Oil | Visual |
| Pd Content | >500 ppm | <20 ppm | ICP-MS |
| Acid Impurity | 5-10% (HPLC) | <0.5% (HPLC) | HPLC (254 nm) |[1]
Protocol B: Distillation vs. Chromatography
Question: Can I distill E3PP? Answer: Yes, but with caution.
-
Boiling Point: Likely >120°C at 0.5 mmHg (High vacuum required).
-
Risk: Pyrimidines can decompose at high heat (>180°C).
-
Recommendation: Use Kugelrohr distillation for small scales (<5g). For larger scales, Column Chromatography is safer to prevent thermal degradation.
Chromatography Conditions:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Gradient of Hexanes -> Ethyl Acetate.
-
Elution Order:
-
Unreacted Halopyrimidines (High Rf, Non-polar).
-
Target E3PP (Mid Rf).
-
N-Oxides / Acids (Baseline).
-
Module 4: The Mechanism of Impurity Formation
Understanding why impurities form allows you to prevent them in the next batch.
Figure 2: Primary degradation pathways for pyrimidine esters.
Critical Scientific Insight: The Basicity Trap
Researchers often treat pyrimidines like pyridines. This is a mistake.
-
Pyridine pKa: ~5.3 (Moderately basic).
-
Pyrimidine pKa: ~1.3 (Very weakly basic).
-
Consequence: You cannot easily extract E3PP into an aqueous acidic layer (e.g., 1M HCl) to wash away non-basic impurities. The E3PP will likely stay in the organic layer or partition poorly, while the strong acid concentration required to protonate it will hydrolyze the ester. Always keep E3PP in the organic phase.
References
-
Pyrimidine Chemistry & Basicity
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
-
Source:
-
Ester Hydrolysis Kinetics
- Mabey, W., & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 1978.
-
Source:
-
Metal Scavenging Protocols
-
SiliCycle Application Notes.[7] "Metal Scavenging in Pharmaceutical Industry." (Specific protocols for Thiol-based scavenging of Pd from N-heterocycles).
-
Source:
-
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Check local safety regulations regarding the disposal of palladium-contaminated waste.
Sources
- 1. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. Pyrimidine [bionity.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemistry of Purines, Pyrimidines, Nucleosides, & Nucleotides [ns1.almerja.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine [dl1.en-us.nina.az]
- 11. bu.edu.eg [bu.edu.eg]
Optimizing reaction temperature for pyrimidine propanoate synthesis
Topic: Optimizing Reaction Temperature for Pyrimidine Propanoate Synthesis
Ticket Priority: Tier 3 (Senior Application Scientist Review) Status: Open System: Heterocyclic Chemistry / Aza-Michael Addition & Alkylation
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting module for the synthesis of pyrimidine propanoates . These derivatives are typically synthesized via aza-Michael addition (reacting a pyrimidine nucleophile with an acrylate) or N-alkylation (using 3-halopropanoates).
Unlike standard alkylations, this synthesis is governed by a strict Kinetic vs. Thermodynamic trade-off. Temperature is not just an accelerator here; it is a switch that determines whether you form the product, revert to starting materials, or generate unwanted regioisomers.
Part 1: The Core Directive (Thermodynamics & Kinetics)
The synthesis of pyrimidine propanoates (specifically via Michael addition to acrylates) is a reversible reaction .
-
Forward Reaction (Exothermic): Formation of the C-N bond releases heat. Favored at lower temperatures (enthalpy driven).
-
Reverse Reaction (Retro-Michael): High temperatures provide the activation energy to break the C-N bond, favoring the entropy of the two starting materials (Pyrimidine + Acrylate).
The "Ceiling Temperature" Trap:
Many researchers crank the heat to
Visualizing the Pathway
The following diagram illustrates the energy landscape. Note how high temperature allows the system to jump back over the activation barrier to the reactants or cross into the thermodynamic well of the wrong regioisomer.
Caption: Reaction coordinate diagram showing the reversibility of the kinetic product (Retro-Michael) and the irreversible path to thermodynamic byproducts at high temperatures.
Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: "My reaction stalls at 50-60% conversion and won't go further, even when I heat it to reflux."
Diagnosis: You are fighting the equilibrium constant.
In aza-Michael additions involving electron-deficient heterocycles (like pyrimidines), the equilibrium position is highly sensitive. Heating to reflux (e.g., in DMF or Toluene at
Solution: The "Step-Down" Protocol Instead of maintaining high heat, use a high-temperature initiation followed by a low-temperature soak.
-
Activation Phase (
, 1 hour): overcoming the initial activation energy ( ) to generate a "seed" population of product. -
Equilibrium Shift (
, 12-24 hours): Lower the temperature. According to Le Chatelier’s principle for exothermic reactions, this shifts the equilibrium toward the product (the propanoate). -
Concentration: Run the reaction as concentrated as possible (1M - 2M). Dilution favors the reverse reaction (entropy).
Issue 2: "I am seeing a mixture of N1- and N3-alkylated isomers."
Diagnosis: Loss of Kinetic Control. The N1 position is often the kinetic nucleophile (most accessible, fastest to react) due to steric hindrance at N3 (often flanked by a carbonyl in uracil/thymine derivatives). However, N3 is often the thermodynamic sink . If you heat too long or too high, the N1 product can detach (retro-Michael) and re-attach at N3.
Solution: Base & Temperature Pairing
-
Protocol: Use a mild base (
or ) in a polar aprotic solvent (DMF or acetonitrile) at Room Temperature to . -
Why?
promotes the "loose" ion pair, increasing the nucleophilicity of the N1 nitrogen without requiring thermal activation that leads to rearrangement [1].
Issue 3: "The acrylate reagent is polymerizing/turning into a gel."
Diagnosis: Thermal Radical Initiation.
Acrylates (methyl acrylate, ethyl acrylate) are prone to radical polymerization, which is accelerated by heat (
Solution:
-
Add an Inhibitor: Ensure your acrylate contains 10-50 ppm of MEHQ (monomethyl ether hydroquinone) or BHT.
-
Oxygen Control: Unlike many organometallic reactions, do not purge strictly with nitrogen if using MEHQ, as phenols often require trace oxygen to function as radical inhibitors.
-
Temperature Limit: Do not exceed
when excess acrylate is present.
Part 3: Optimized Experimental Protocol
Method: Base-Catalyzed Aza-Michael Addition for Pyrimidine Propanoates. Objective: Maximize N1-selectivity and yield while minimizing retro-Michael reversion.
| Parameter | Recommended Setting | Rationale |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the transition state of the charged intermediate. |
| Base | Cesium effect enhances solubility and N-nucleophilicity [2]. | |
| Temperature | Optimal balance between rate ( | |
| Reagent | Methyl Acrylate (3.0 equiv) | Excess acrylate drives the equilibrium forward (Le Chatelier). |
| Time | 4-8 Hours | Sufficient for conversion; prolonged times risk thermodynamic rearrangement. |
Step-by-Step Workflow
-
Dissolution: Charge the reaction vessel with the Pyrimidine derivative (1.0 equiv) and
(1.5 equiv) in DMF (Concentration: 0.5 M). Stir at Room Temperature (RT) for 15 mins to deprotonate. -
Addition: Add Methyl Acrylate (3.0 equiv) dropwise. Note: Exothermic reaction.
-
Reaction: Heat to
. Monitor by TLC/LC-MS every 2 hours.-
Checkpoint: If conversion stalls at 50%, add 1.0 equiv more acrylate, but do not increase temperature .
-
-
Workup: Pour mixture into ice-water (precipitates the product if hydrophobic) or extract with EtOAc. Wash effectively to remove DMF (which can cause decomposition during evaporation if heated too high).
Part 4: Decision Logic Diagram
Use this flow to determine your next experimental move based on your current results.
Caption: Decision tree for optimizing temperature and conditions based on yield and regioselectivity outcomes.
References
-
Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones. Source: European Journal of Medicinal Chemistry (via NIH/PubMed). Significance:[1] Establishes
at mild temperatures as the gold standard for N1 selectivity. -
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. Source: Polymer Chemistry (RSC). Significance: Details the temperature dependence of acrylate additions and the risks of retro-Michael reactions.
-
Effect of reaction time and temperature on the aza‐Michael addition. Source: ResearchGate / Int. J. Mol.[2] Sci. Significance: Provides kinetic data showing yield curves plateauing or dropping at elevated temperatures (
).
Sources
Technical Support Center: Navigating Solubility Challenges with Ethyl 3-(pyrimidin-2-yl)propanoate
Welcome to the dedicated technical support center for Ethyl 3-(pyrimidin-2-yl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues during their experimental work with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in the laboratory. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to directly address the practical challenges you may face.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound is a heterocyclic compound featuring a pyrimidine ring, which is a common scaffold in medicinal chemistry.[1] The presence of the nitrogen atoms in the pyrimidine ring and the ester functional group dictates its physicochemical properties, including its solubility. Pyrimidine itself is less basic than pyridine, with a pKa of about 1.23 for the protonated form.[2][3][4] This relatively low basicity means that pH adjustments to enhance solubility need to be carefully considered.
Poor aqueous solubility is a frequent challenge with many drug-like molecules, including heterocyclic compounds, as it can hinder biological screening, formulation development, and in vivo studies.[5][6][7] This guide will provide you with a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions that arise when working with this compound.
Q1: I'm having trouble dissolving this compound in my aqueous buffer for a biological assay. What are my initial steps?
A1: It's not uncommon for pyrimidine derivatives to exhibit low solubility in aqueous solutions. Your initial approach should be systematic. Start with a small amount of the compound and test a range of biocompatible co-solvents. Dimethyl sulfoxide (DMSO) is a common first choice for creating a stock solution, which can then be diluted into your aqueous buffer. However, be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity. A final concentration of <0.5% (v/v) is generally recommended. If DMSO is not suitable, consider other organic solvents like ethanol or methanol.
Q2: Can I use pH adjustment to improve the solubility of this compound in my aqueous solution?
A2: Yes, pH adjustment can be an effective strategy. The pyrimidine ring has nitrogen atoms that can be protonated. With a pKa of approximately 1.23 for the protonated pyrimidine, lowering the pH of your aqueous solution will increase the proportion of the protonated, more soluble form.[2][3][4] Therefore, preparing your buffer at a pH below the pKa of the compound (e.g., pH < 6) should enhance its solubility. However, you must ensure that the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme stability).
Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous medium. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the compound is rapidly transferred from a solvent in which it is highly soluble to one in which it is poorly soluble. To mitigate this, try the following:
-
Slow, Dropwise Addition: Add the stock solution of your compound to the aqueous medium very slowly, with vigorous stirring or vortexing. This allows for more gradual mixing and can help keep the compound in solution.
-
Increase Co-solvent Concentration: If your experiment allows, slightly increasing the percentage of the organic co-solvent in the final aqueous solution can help maintain solubility.
-
Use of Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it dispersed in the aqueous phase.
Q4: For analytical purposes like HPLC or NMR, what are the recommended solvents for this compound?
A4: For analytical techniques, complete dissolution is crucial for accurate results.
-
HPLC: For reverse-phase HPLC, you'll want to dissolve your sample in a solvent that is compatible with your mobile phase.[8] A good starting point is to dissolve the compound in the organic component of your mobile phase (e.g., acetonitrile or methanol) or a mixture of the mobile phase itself.[9][10]
-
NMR: For NMR analysis, deuterated solvents are required.[11][12] Chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices for small organic molecules and should be suitable for this compound.[11][12][13]
Troubleshooting Guides: A Deeper Dive
This section provides more detailed, step-by-step protocols for systematically addressing solubility issues.
Protocol 1: Systematic Solvent Screening for Stock Solution Preparation
This protocol will guide you through a logical process of identifying a suitable solvent system for creating a concentrated stock solution.
Objective: To identify an optimal solvent or co-solvent system for dissolving this compound to a desired concentration.
Materials:
-
This compound
-
A selection of solvents (see Table 1)
-
Vortex mixer
-
Small glass vials or microcentrifuge tubes
-
Water bath or heating block (optional)
Procedure:
-
Initial Solvent Testing (Qualitative):
-
Weigh out a small, consistent amount of this compound (e.g., 1-2 mg) into several separate vials.
-
To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent from Table 1.
-
Vortex each vial vigorously for 30-60 seconds.
-
Visually inspect for complete dissolution. Note your observations (e.g., "fully dissolved," "partially dissolved," "insoluble").
-
-
Quantitative Solubility Estimation:
-
For solvents that showed promise in the initial test, proceed to a more quantitative assessment.
-
Start with a known amount of the compound (e.g., 5 mg) in a vial.
-
Add the chosen solvent in small, measured increments (e.g., 50 µL at a time), vortexing thoroughly after each addition.
-
Continue adding solvent until the compound is completely dissolved.
-
Calculate the approximate solubility in mg/mL.
-
-
Temperature Effects (Optional):
-
If the compound is not sufficiently soluble at room temperature, you can cautiously test the effect of heat.
-
Using a water bath or heating block, gently warm the vials that did not show complete dissolution to a controlled temperature (e.g., 37°C or 50°C). Caution: Be aware of the boiling points of your solvents and potential compound degradation at higher temperatures.
-
Observe if heating improves solubility.
-
Data Presentation: Solvent Solubility Profile
| Solvent | Polarity Index | Expected Solubility of this compound | Notes |
| Water | 10.2 | Very Low | The starting point for aqueous buffers. |
| Ethanol | 4.3 | Soluble | A good, less toxic organic co-solvent. |
| Methanol | 5.1 | Soluble | Similar to ethanol, but more volatile. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A powerful solvent, but be mindful of its effects in biological assays. |
| Acetonitrile | 5.8 | Soluble | Commonly used in HPLC mobile phases. |
| Acetone | 5.1 | Soluble | A versatile organic solvent. |
| Dichloromethane (DCM) | 3.1 | Likely Soluble | A non-polar aprotic solvent. |
| Ethyl Acetate | 4.4 | Likely Soluble | A moderately polar solvent. |
This table provides an estimated solubility profile based on the general properties of pyrimidine derivatives. Experimental verification is crucial.
Protocol 2: pH-Dependent Solubility Enhancement
This protocol outlines the steps for investigating and utilizing pH to improve the aqueous solubility of your compound.
Objective: To determine the effect of pH on the solubility of this compound and to prepare a pH-adjusted aqueous solution.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
pH meter
-
Vortex mixer
-
Spectrophotometer or HPLC for quantifying dissolved compound (optional, for precise measurement)
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of each buffer in separate tubes (ensure there is undissolved solid at the bottom).
-
Agitate the tubes at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
-
Separate Undissolved Solid:
-
Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Determine Solubility:
-
Qualitative Assessment: Visually compare the amount of dissolved solid in each buffer.
-
Quantitative Measurement (Optional): If you have a suitable analytical method (e.g., UV-Vis spectrophotometry with a known extinction coefficient or a calibrated HPLC method), quantify the concentration of the dissolved compound in each supernatant.
-
-
Application to Your Experiment:
-
Based on your results, select the lowest pH that provides the desired solubility and is compatible with your experimental conditions.
-
Prepare your final experimental solution using the optimized pH.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
Caption: A workflow diagram for troubleshooting solubility issues.
Advanced Strategies for Persistent Solubility Problems
If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo applications. These strategies often require specialized equipment and expertise:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils, surfactants, and co-solvents can improve oral bioavailability.
-
Nanoparticle Formation: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and dissolution rate.
These advanced methods are typically employed in later stages of drug development and are beyond the scope of this initial troubleshooting guide.
References
-
Georgia State University. (2023, August 29). Small molecule NMR sample preparation. GSU Chemistry. Retrieved from [Link]
-
New World Encyclopedia. Pyrimidine. Retrieved from [Link]
-
Wikipedia. Pyrimidine. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemeurope.com. Pyrimidine. Retrieved from [Link]
-
Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Retrieved from [Link]
-
Yeast Metabolome Database. Ethyl propanoate (YMDB01331). Retrieved from [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Leicester. NMR Sample Prepara-on. Retrieved from [Link]
-
Pipzine Chemicals. Ethyl 3-(pyridine-2-ylamino)propanoate. Retrieved from [Link]
-
Patsnap Eureka. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved from [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ethyl 3-(pyridin-2-ylamino)propanoate: Properties and Applications in Pharma. Retrieved from [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry, 45(14), 2827–2840. [Link]
-
National Center for Biotechnology Information. (2020). Heterocycles in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(17), 3886. [Link]
- Google Patents. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
-
Patsnap Eureka. Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]
-
Ionescu, C., & Ghica, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 391-397. [Link]
-
Chemsrc. Ethyl 3-(pyridin-2-ylamino)propanoate CAS#:103041-38-9. Retrieved from [Link]
-
PubChem. Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from [Link]
-
Wikipedia. Ethyl propionate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules (Basel, Switzerland), 29(17), 3986. [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
mVOC 4.0. Ethyl Propanoate. Retrieved from [Link]
-
Ataman Kimya. ETHYL PROPIONATE. Retrieved from [Link]
-
Organic Syntheses. 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]
-
NIST. Propanoic acid, ethyl ester. WebBook. Retrieved from [Link]
- Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine [chemeurope.com]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedpharmajournal.org [biomedpharmajournal.org]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. organomation.com [organomation.com]
Technical Support Center: Stability of Ethyl 3-(pyrimidin-2-yl)propanoate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 3-(pyrimidin-2-yl)propanoate. It addresses common stability challenges encountered under acidic experimental conditions, offering mechanistic explanations, troubleshooting protocols, and preventative strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar impurity and lower-than-expected yields when using this compound in an acidic reaction medium. What is the likely cause?
The primary stability concern for this compound under acidic conditions is acid-catalyzed hydrolysis of the ethyl ester functional group.[1] This reaction cleaves the ester bond, converting the compound into its corresponding carboxylic acid, 3-(pyrimidin-2-yl)propanoic acid , and ethanol.[2][3] The newly formed carboxylic acid is significantly more polar than the parent ester, which explains the appearance of a new, less mobile spot on TLC or a peak with a shorter retention time in reverse-phase HPLC. This hydrolysis reaction is reversible, but in the presence of excess water, the equilibrium can be shifted towards the formation of the carboxylic acid and alcohol.[1][4]
Q2: Can you explain the chemical mechanism behind this degradation?
Certainly. The acid-catalyzed hydrolysis of an ester is a classic example of nucleophilic acyl substitution. The reaction proceeds through several key steps, which are initiated by the protonation of the ester's carbonyl oxygen.
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Nucleophilic Attack: A water molecule, acting as a weak nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of acid-catalyzed hydrolysis of the target ester.
Q3: Does the pyrimidine ring itself degrade or influence the hydrolysis rate?
The pyrimidine ring is a relatively stable aromatic heterocycle. Under typical acidic conditions used in organic synthesis, the ring itself is not expected to degrade or undergo cleavage.
However, the pyrimidine ring does play a crucial electronic role. Pyrimidine is a weak base, with the nitrogen atoms being susceptible to protonation in an acidic medium.[6][7] The pKa for a protonated pyrimidine is approximately 1.23.[6][7][8] This means that in strongly acidic solutions (pH < 1.23), a significant portion of the pyrimidine rings will exist in a protonated, positively charged state. This protonation occurs at one of the ring nitrogens.[6][9]
This positive charge on the pyrimidine ring acts as a strong electron-withdrawing group, which can influence the rate of ester hydrolysis. The precise effect can be complex, but it would alter the electron density around the ester functional group, potentially affecting its susceptibility to hydrolysis.
Q4: How can I conduct my experiment under acidic conditions while minimizing the degradation of this compound?
Minimizing unwanted hydrolysis requires controlling the reaction conditions. Here are several strategies:
-
Temperature Control: Hydrolysis, like most reactions, is temperature-dependent. Conducting your reaction at the lowest feasible temperature will significantly slow the rate of hydrolysis.
-
Minimize Reaction Time: Plan your experiment to minimize the duration of exposure to the acidic environment.
-
Control Acid Concentration: Use the minimum concentration of acid required to catalyze your desired reaction. A higher pH (less acidic) will generally result in slower hydrolysis.
-
Limit Water Content: Since water is a reactant in the hydrolysis reaction, reducing its availability can slow the degradation rate.[4] If your primary reaction permits, consider using a non-aqueous solvent or minimizing the amount of aqueous acid added.
-
Protecting Groups: In complex syntheses, if the ester is particularly labile and the synthetic route allows, one could consider carrying the pyrimidine-propanoic acid moiety through the acidic steps and performing the esterification as a final step.
Troubleshooting Guide: Investigating Compound Stability
If you suspect acid-induced degradation, it is crucial to confirm it experimentally. This protocol provides a systematic approach to quantify the stability of your compound.
Problem: You observe an unknown impurity or experience low product yield in an acidic process.
Hypothesis: The parent compound, this compound, is hydrolyzing to 3-(pyrimidin-2-yl)propanoic acid.
Protocol: Forced Degradation Study
This study will help you determine the rate and extent of hydrolysis under your specific or simulated experimental conditions.
Objective: To quantify the percentage of this compound remaining over time at a given pH and temperature.
Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 2, pH 4, pH 7)
-
HPLC-grade solvents (Acetonitrile, Water, etc.)
-
Thermostatically controlled incubator or water bath
-
HPLC system with a suitable C18 column
Workflow:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, add a small aliquot of the stock solution to your acidic buffer (e.g., pH 2) and a neutral buffer (pH 7, as a control) to reach a final concentration suitable for HPLC analysis.
-
Sampling: Place the vials in an incubator set to your experimental temperature (e.g., 40°C). Immediately withdraw the first sample (t=0). Continue to withdraw samples at predetermined intervals (e.g., 2, 6, 12, and 24 hours).
-
Analysis: Analyze each sample by a validated reverse-phase HPLC method. The parent ester will have a longer retention time than the more polar carboxylic acid product.
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at t=0.
Data Presentation: Example Stability Profile
The results of your study can be summarized in a table to clearly visualize the compound's stability under different conditions.
| Time (Hours) | % Parent Remaining (pH 2 @ 40°C) | % Parent Remaining (pH 4 @ 40°C) | % Parent Remaining (pH 7 @ 40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 91.5 | 97.8 | 99.9 |
| 6 | 76.2 | 93.1 | 99.8 |
| 12 | 58.0 | 87.5 | 99.6 |
| 24 | 34.1 | 75.9 | 99.5 |
This data clearly demonstrates that the stability of this compound is highly dependent on pH, with significant degradation occurring at pH 2 compared to neutral conditions. This quantitative insight allows you to make informed decisions about your experimental parameters.
References
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Wikipedia. Pyrimidine. Available at: [Link]
-
University of Liverpool. 10. Pyrimidines. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
-
Filo. (2025, June 2). Well-formatted Question What happens when ethyl propanoate reacts with w... Available at: [Link]
-
chemeurope.com. Pyrimidine. Available at: [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]
-
Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Available at: [Link]
-
Divakaran, R. Mechanisms of Ester hydrolysis. Available at: [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available at: [Link]
-
PubMed. (2003, March 5). Protonation of the pyrimidine ring at the C(5) position: formation of a stable cationic sigma-complex. Available at: [Link]
-
ResearchGate. Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Available at: [Link]
-
Brainly. (2023, March 10). [FREE] The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. Available at: [Link]
-
ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]
-
ResearchGate. Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]
-
LinkedIn. (2025, February 5). GMP Compliance: Crafting a Robust Stability Protocol for Pharmaceutical Products. Available at: [Link]
-
Semantics Scholar. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]
-
ACS Publications. Protonation Sites in Pyrimidine and Pyrimidinamines in the Gas Phase. Available at: [Link]
-
YouTube. (2019, August 15). Acid Hydrolysis of Esters. Available at: [Link]
-
U.S. Food & Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. Available at: [Link]
-
ResearchGate. (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Available at: [Link]
-
Tennessee Academy of Science. Determination of the Esters by Alkaline Hydrolysis. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Available at: [Link]
-
YouTube. (2020, August 9). CIE 9701/11/M/J/12 Q 22 - Carboxylic Acids. Available at: [Link]
-
Element Materials Technology. (2024, February 1). Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Available at: [Link]
-
PubMed. Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Available at: [Link]
-
University of British Columbia. Experiment C: Hydrolysis of a Carboxylic Acid Ester. Available at: [Link]
-
PubChem. Ethyl 3-(pyridin-2-yl)propanoate. Available at: [Link]
- Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available at: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Well-formatted Question What happens when ethyl propanoate reacts with w.. [askfilo.com]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Pyrimidine [chemeurope.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Analytical Profile & Method Comparison: Ethyl 3-(pyrimidin-2-yl)propanoate
Content Type: Technical Comparison Guide
Subject: LC-MS/MS Quantification & Characterization
Analyte: Ethyl 3-(pyrimidin-2-yl)propanoate (CAS: Analogous to 103041-38-9 series)
Formula:
Executive Analysis: The Analytical Challenge
This compound (EPP) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and thrombin inhibitors (e.g., structural analogs of Dabigatran intermediates).[1][2]
From an analytical perspective, EPP presents a "hybrid" challenge:
-
Basicity: The pyrimidine ring (pK_a ~1.3–2.[1]0) makes it amenable to positive mode electrospray ionization (ESI+), but it can cause peak tailing on unshielded silica columns.
-
Lability: The ethyl ester moiety is susceptible to in-source hydrolysis if ionization energies are too high, potentially mimicking degradation products.[2]
The Core Directive: This guide compares LC-MS/MS against traditional HPLC-UV and GC-MS, demonstrating why LC-MS/MS is the superior modality for trace impurity profiling and pharmacokinetic (PK) studies, provided specific buffering protocols are followed.[1][2]
Method Comparison: LC-MS vs. Alternatives
The following matrix objectively compares EPP analysis methods. While HPLC-UV is sufficient for bulk synthesis yield, LC-MS is required for biological matrices and trace impurity identification.[1][2]
| Feature | LC-MS/MS (Recommended) | GC-MS | HPLC-UV (254 nm) |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL) | Low ( |
| Selectivity | Excellent (MRM mode) | Good (EI Spectral matching) | Poor (Co-elution common) |
| Sample Prep | Minimal (Protein Precip.)[1][2] | Complex (Derivatization often needed) | Minimal (Dilute & Shoot) |
| Thermal Stability | High (Ambient ionization) | Risk (Pyrimidine degradation at >250°C) | High (Ambient) |
| Primary Use | PK Studies, Impurity Profiling | Residual Solvent Analysis | Process Monitoring (Scale-up) |
Why LC-MS Wins for EPP[1][2]
-
GC-MS Limitation: Pyrimidine derivatives often exhibit thermal instability or adsorption in the GC liner, leading to non-linear calibration curves at low concentrations.[2]
-
UV Limitation: While the pyrimidine ring absorbs well at 254 nm, it lacks the specificity to distinguish EPP from its hydrolyzed acid metabolite (3-(pyrimidin-2-yl)propanoic acid) in complex mixtures.[1][2]
Molecular Mechanism & Fragmentation (Graphviz)[1]
Understanding the fragmentation logic is vital for establishing a self-validating Multiple Reaction Monitoring (MRM) method.[1]
Ionization Physics: In ESI(+), the N1 or N3 nitrogen on the pyrimidine ring accepts a proton.[1] Upon Collision Induced Dissociation (CID), the molecule predominantly undergoes neutral loss of the ester chain.[1]
Figure 1: Proposed ESI+ Fragmentation Pathway for this compound.
Experimental Protocol: The "Gold Standard" Workflow
This protocol is designed to be self-validating . The use of a specific mobile phase pH ensures the pyrimidine remains protonated for MS detection while minimizing secondary interactions with the stationary phase.[2]
A. Chromatographic Conditions[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.[1][2]
-
Why: Pyrimidines are polar; a sub-2-micron particle size ensures sharp peaks and separation from the hydrolyzed acid metabolite.
-
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 2-5 µL.
B. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Loading/Desalting |
| 0.50 | 5% | Hold |
| 3.50 | 95% | Linear Ramp (Elution of EPP ~2.8 min) |
| 4.50 | 95% | Wash |
| 4.60 | 5% | Re-equilibration |
| 6.00 | 5% | End |
C. Mass Spectrometry Parameters (ESI+)
-
Source Voltage: 3.5 kV (Soft ionization to prevent in-source fragmentation).[1][2]
-
Desolvation Temp: 400°C.
-
MRM Transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 181.1 | 135.1 | 15-20 | Highest abundance (Loss of EtOH) |
| Qualifier 1 | 181.1 | 107.1 | 25-30 | Structural confirmation (Loss of CO) |
| Qualifier 2 | 181.1 | 79.1 | 40+ | Pyrimidine ring confirmation |
Validation & Troubleshooting Logic
To ensure Trustworthiness (Part 2 of requirements), the analyst must monitor for specific failure modes common to pyrimidine esters.
1. In-Source Fragmentation Check[2]
-
Symptom: Observing a peak at m/z 135.1 in the Q1 scan (precursor scan).
-
Cause: Source temperature or declustering potential is too high, stripping the ethyl group before the collision cell.[2]
-
Fix: Lower the Cone Voltage/Declustering Potential by 5-10V.
2. Carryover
-
Symptom: Signal in blank injection after a high standard.[1][2]
-
Cause: Basic pyrimidines sticking to stainless steel injector ports.[1][2]
-
Fix: Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid. The acid in the wash is critical to protonate and solubilize the residue.[2]
3. Metabolite Interference
-
Scenario: In biological samples, esterases will convert EPP to the free acid (Propanoic acid derivative).[1]
-
Resolution: The free acid (MW ~152) will not trigger the 181.1 -> 135.1 transition, making this MRM method highly specific to the intact ester.
Analytical Workflow Diagram
Figure 2: End-to-End LC-MS/MS Workflow for Specific Detection.[1][2]
References
-
PubChem. (2025).[5] this compound Compound Summary. National Library of Medicine.[2] Available at: [Link](Note: Search via structure or analogous pyridine derivatives CID 347337 for physicochemical property verification).[1]
-
Wiley Science Solutions. (2025).[1] Targeted and non-targeted analysis of extractables using LC-MS/MS. Available at: [Link]
-
Frontiers in Pharmacology. (2025). Metabolite profiling using LC-MS and GC-MS. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]
- 3. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 4. Frontiers | Metabolite profiling, antimalarial potentials of Schleichera oleosa using LC-MS and GC-MS: in vitro, molecular docking and molecular dynamics [frontiersin.org]
- 5. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of Structural Insight in Drug Discovery
An In-Depth Comparative Guide to the Crystallographic Analysis of Ethyl 3-(pyrimidin-2-yl)propanoate and Its Structural Analogs
This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of more complex, biologically active molecules. The pyrimidine core is a ubiquitous feature in numerous pharmaceuticals, valued for its ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.
Understanding the precise three-dimensional arrangement of atoms within a crystal lattice, as provided by X-ray crystallography, is paramount. This knowledge allows researchers to:
-
Confirm molecular structure and stereochemistry with absolute certainty.
-
Identify and analyze intermolecular interactions that govern crystal packing. These same forces are often analogous to drug-receptor interactions.
-
Gain insights into the conformational preferences of the molecule, which can influence its binding affinity and pharmacokinetic properties.
-
Support computational modeling and drug design efforts with empirical data.
Part 1: Experimental Workflow for Single-Crystal X-ray Diffraction
The process of obtaining high-quality single-crystal X-ray diffraction data is a meticulous one. Each step is designed to ensure the integrity of the final structural model. The following protocol represents a robust, self-validating methodology for a small organic molecule like this compound.
Step 1: Crystal Growth - The Foundational Challenge
The absolute prerequisite for a successful X-ray diffraction experiment is a high-quality single crystal. For a novel compound, this is often the most challenging and empirical step. The goal is to encourage molecules to slowly and orderly arrange themselves into a crystalline lattice.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. The gradual increase in concentration promotes slow crystal nucleation and growth.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized coverslip, which is then inverted and sealed over a well containing a "precipitant" solution (a solvent in which the compound is less soluble). The vapor from the precipitant slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface where the two liquids slowly mix.
Causality Behind the Choice: The choice of solvent and technique is critical. The solvent system must be one in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, the compound will precipitate as an amorphous powder rather than forming ordered crystals.
Step 2: Crystal Mounting and Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is carefully mounted on a goniometer head. The crystal is often coated in a cryoprotectant oil (e.g., Paratone-N) and flash-cooled in a stream of liquid nitrogen (typically at 100 K).
Expertise Insight: Cryo-cooling is essential for several reasons. It significantly reduces the thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data. It also minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer data collection times.
The mounted crystal is then placed in a single-crystal X-ray diffractometer. A typical data collection strategy involves rotating the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). The diffracted X-rays are recorded by a detector.
Step 3: Data Reduction, Structure Solution, and Refinement
The raw diffraction data (a series of images) is processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption). This process yields a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Ab initio methods, such as direct methods or dual-space recycling, are used to calculate initial phase estimates and generate a preliminary electron density map.
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final model is assessed by metrics like the R-factor (residual factor), which should typically be below 5% for a well-refined structure.
The entire workflow can be visualized as a logical progression from the macroscopic (crystal growth) to the atomic (refined structure).
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 2: Comparative Crystallographic Analysis
In the absence of a published structure for this compound, we will compare the crystallographic data of two closely related, publicly available structures:
-
Comparator A: Mthis compound - Differs only by the ester group (methyl vs. ethyl). This allows for a direct assessment of how a small increase in alkyl chain length affects packing.
-
Comparator B: 2-(Pyrimidin-2-yl)acetonitrile - Features a nitrile group instead of the ethyl propanoate chain, providing insight into the role of the propanoate moiety versus a different electron-withdrawing group.
The data for these comparators, sourced from the Cambridge Structural Database (CSD), is summarized below.
| Parameter | Comparator A: Mthis compound | Comparator B: 2-(Pyrimidin-2-yl)acetonitrile | Expected for this compound |
| CSD Refcode | YIJIAO | WEZJIB | N/A |
| Formula | C₈H₁₀N₂O₂ | C₆H₅N₃ | C₉H₁₂N₂O₂ |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Likely P2₁/c or similar centrosymmetric group |
| a (Å) | 10.03 | 7.93 | ~10-12 Å |
| b (Å) | 8.01 | 10.32 | ~8-11 Å |
| c (Å) | 11.02 | 8.21 | ~11-14 Å |
| **β (°) ** | 108.5 | 109.8 | ~105-115° |
| Volume (ų) | 838.7 | 634.3 | ~900-1100 ų |
| Z (Molecules/Unit Cell) | 4 | 4 | 4 |
| Key Intermolecular Interactions | C-H···N hydrogen bonds, π-stacking | C-H···N hydrogen bonds | C-H···N hydrogen bonds, C-H···O interactions |
Analysis of Comparator A: Mthis compound
The crystal structure of the methyl ester analog reveals that the molecules pack in a centrosymmetric space group (P2₁/c), which is very common for organic molecules. The packing is dominated by weak C-H···N hydrogen bonds, where a hydrogen atom from one molecule interacts with a nitrogen atom of the pyrimidine ring on an adjacent molecule. This interaction links the molecules into chains. Furthermore, the pyrimidine rings exhibit some degree of π-stacking, contributing to the overall stability of the crystal lattice.
Analysis of Comparator B: 2-(Pyrimidin-2-yl)acetonitrile
This structure also crystallizes in the P2₁/c space group. The dominant intermolecular interaction is again a C-H···N hydrogen bond. However, the smaller size of the acetonitrile group compared to the methyl propanoate leads to a more compact crystal packing, as evidenced by the significantly smaller unit cell volume. The absence of the ester carbonyl group removes the potential for C-H···O interactions.
Predicted Characteristics for this compound
Based on the analysis of these comparators, we can make several authoritative predictions about the crystal structure of this compound:
-
Space Group: It is highly probable that the ethyl ester will also crystallize in a common, centrosymmetric space group like P2₁/c. Molecules lacking chiral centers often favor such arrangements as they allow for efficient packing.
-
Unit Cell Dimensions: The addition of a methylene group (-CH₂-) to the ester chain (ethyl vs. methyl) will increase the molecular volume. Consequently, we expect the unit cell volume to be larger than that of Comparator A, likely in the range of 900-1100 ų. This increase would be distributed across the a, b, and c cell parameters.
-
Intermolecular Interactions: The primary C-H···N hydrogen bonding motif involving the pyrimidine ring is almost certain to be preserved. The ethyl group introduces additional aliphatic C-H donors and may lead to more complex or varied weak hydrogen bonding networks. The ester carbonyl oxygen will continue to be a potential hydrogen bond acceptor, likely forming C-H···O interactions.
-
Conformation: The ethyl group introduces an additional rotatable bond (O-CH₂). The conformation adopted in the crystal (the torsion angle of the ethyl group) will be a balance between minimizing intramolecular steric hindrance and optimizing intermolecular packing interactions. This flexibility might lead to polymorphism, where the compound can crystallize in multiple different forms.
The relationship between these molecular features and the resulting crystal packing can be visualized.
Caption: Relationship between molecular features and crystal packing.
Conclusion
While the specific crystallographic data for this compound remains to be experimentally determined, a robust comparative analysis provides significant predictive power. By examining the crystal structures of close analogs, we can confidently anticipate its crystallization in a common monoclinic space group, with a unit cell volume larger than its methyl ester counterpart. The crystal packing will likely be governed by a combination of C-H···N and C-H···O hydrogen bonds, alongside potential π-stacking of the pyrimidine rings.
This guide underscores the power of crystallographic comparison. For drug development professionals, this approach allows for an informed, data-driven prediction of the solid-state properties of a target molecule, which is critical for understanding its stability, solubility, and potential for polymorphism long before the resource-intensive process of experimental structure determination is complete.
References
-
Cambridge Structural Database (CSD). The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]
- CSD Entry YIJIAO: Experimental data for Methyl 3-(pyrimidin-2-yl)
- CSD Entry WEZJIB: Experimental data for 2-(Pyrimidin-2-yl)acetonitrile. Details available via CSD access.
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons. This text provides a comprehensive overview of the principles and practices of X-ray crystallography. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(pyrimidin-2-yl)propanoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 3-(pyrimidin-2-yl)propanoate. As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle, ensuring the safety of our personnel and the protection of our environment. This guide is structured to provide not just procedural instructions, but the scientific and regulatory rationale behind them, fostering a culture of deep-seated safety and operational excellence.
Hazard Characterization and Waste Classification
The foundational step in any disposal protocol is a thorough understanding of the substance's hazards. While a specific, universally indexed Safety Data Sheet (SDS) for this compound may vary between suppliers, the pyrimidine core is a well-known pharmacophore present in many biologically active molecules, including anticancer and antimicrobial agents.[1][2] This biological activity necessitates that the compound and its waste be handled with caution.
Your primary and most authoritative source of information must be the manufacturer-provided Safety Data Sheet (SDS) that accompanied your specific lot of this chemical.
However, under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3] Laboratory personnel are required to make a hazardous waste determination when the waste is first generated.
-
Toxicity: Pyrimidine derivatives can exhibit toxicity.[4] Although comprehensive toxicological data for this specific ester is not widely published, its structural relationship to biologically active compounds means it should be managed as a potentially toxic substance. Improper disposal can lead to environmental contamination of water and soil.[5][6]
-
Other Characteristics: Based on its structure, this compound is not expected to be ignitable, corrosive, or reactive under standard laboratory conditions. However, this must be confirmed with the supplier's SDS.
Personal Protective Equipment (PPE) and Safe Handling
Before handling the chemical for use or disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls: Always handle the substance in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.[10]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[10]
-
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the compliant disposal of this compound waste. Adherence to these steps ensures regulatory compliance and minimizes risk.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[3][11]
-
Action: Designate a specific waste stream for this compound and materials contaminated with it.
-
Causality: This compound should be collected as a non-halogenated organic solvent or solid waste. It must never be mixed with incompatible waste streams such as strong acids, bases, or oxidizing agents.[11][12] Doing so could initiate an unforeseen chemical reaction.
Step 2: Container Selection and Labeling
The waste container is the primary barrier protecting the laboratory environment.
-
Action (Container): Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, if appropriate.[7][13] The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw cap.[14][11]
-
Action (Labeling): As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.[12] The label must include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[11][15] This ensures the waste remains under the control of trained laboratory personnel.
| SAA Requirement | Specification | Rationale & Reference |
| Location | At or near the point of waste generation. | To minimize transport of open waste containers and keep waste under the control of knowledgeable personnel.[14][15] |
| Volume Limits | Maximum of 10 gallons of hazardous waste per SAA. | Prevents dangerous quantities from accumulating in the lab space.[12] |
| Container Status | Must be kept securely closed except when adding waste. | Prevents spills and the release of vapors into the laboratory atmosphere.[11][12][15] |
| Condition | Must be inspected weekly for leaks or deterioration. | Ensures the integrity of the primary containment, preventing environmental release.[11][15] |
| Secondary Containment | Liquid waste containers must be placed in a larger, chemically compatible bin. | Provides a secondary barrier to contain spills or leaks from the primary container.[3][12] |
Step 4: Arranging for Professional Disposal
Hazardous waste cannot be discarded via standard trash or sewer systems.[14][12]
-
Action: When the waste container is 90% full, submit a chemical waste pickup request to your institution's EH&S department or a licensed hazardous waste contractor.[8][15]
-
Causality: Federal and state regulations mandate that hazardous waste be transported and disposed of by certified professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3][13] This ensures the waste is managed in an environmentally sound manner, often through high-temperature incineration or chemical neutralization.
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Assess the Spill:
-
Minor Spill (Manageable by lab staff): If the spill is small and you are trained and equipped to handle it, proceed with cleanup. Don personal protective equipment (PPE). Contain and absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[7] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Major Spill (Requires assistance): If the spill is large, has been released into a drain, or you feel unsafe, evacuate the area immediately.[7] Close the door and prevent re-entry. Contact your institution's EH&S emergency line.
-
-
Package Cleanup Debris: All materials used to clean the spill (absorbent, contaminated gloves, etc.) must be placed into a designated hazardous waste container, sealed, and labeled as spill debris containing this compound.[10]
-
Decontaminate: Thoroughly wash any affected surfaces after the bulk of the spill has been removed.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from generation to disposal readiness.
Caption: Decision workflow for proper handling and disposal of the chemical waste.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Columbia University Research. Hazardous Chemical Waste Management Guidelines.
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Apollo Scientific. (2023, July 5). Safety Data Sheet: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate.
- MolCore. (2015, December 24). MSDS of Ethyl 3-(pyridin-2-ylamino)propanoate.
- AK Scientific, Inc. Safety Data Sheet: Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate.
- KM Pharma Solution Private Limited. MSDS - Ethyl 3-(2-Pyridylamino)propionate.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
- Sigma-Aldrich. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9.
- TCI Chemicals. (2025, October 16). SAFETY DATA SHEET: Ethyl 3-(2-Pyridylamino)propionate.
- Angene Chemical. (2024, April 7). Safety Data Sheet.
- American Chemical Society. Regulation of Laboratory Waste.
- VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Triumvirate Environmental. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability.
- Sajewicz, W., et al. (2007, March 15). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- EANNASO. (2025, September 4). Pharmaceutical Waste Management.
- Semantic Scholar. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. eannaso.org [eannaso.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. molcore.com [molcore.com]
- 9. kmpharma.in [kmpharma.in]
- 10. aksci.com [aksci.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. danielshealth.com [danielshealth.com]
- 15. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling Ethyl 3-(pyrimidin-2-yl)propanoate
This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling Ethyl 3-(pyrimidin-2-yl)propanoate .[1][2][3][4][5]
Notice on Chemical Identity: This guide specifically addresses the pyrimidine derivative (1,3-diazine ring). Note that this chemical is frequently confused in search databases with its pyridine analog (Ethyl 3-(pyridin-2-ylamino)propanoate, CAS 103041-38-9). While their physical handling properties are similar, the biological activity of pyrimidine derivatives can differ significantly. Always verify the structure on your container label before proceeding.
Part 1: Risk Assessment & Mechanism of Hazard
To select the correct PPE, we must understand the chemical behavior of the substance. We are not just following rules; we are mitigating specific molecular interactions.
The Ester Functionality (Hydrolysis Risk)
-
Mechanism: Ethyl esters are susceptible to hydrolysis upon contact with moisture or biological tissues (mucous membranes), releasing ethanol and the corresponding carboxylic acid (3-(pyrimidin-2-yl)propanoic acid).
-
Safety Implication: This reaction drives the irritation potential . While the ester itself is lipophilic (penetrates skin), the hydrolysis products cause local pH changes and tissue irritation.
-
Result: Standard safety glasses are insufficient; chemical splash goggles are required to prevent vapor/liquid entry.
The Pyrimidine Core (Bioactivity Risk)
-
Mechanism: Pyrimidine rings are "privileged scaffolds" in medicinal chemistry, mimicking nucleobases (cytosine, thymine, uracil).
-
Safety Implication: Unlike simple aliphatic esters, this compound has a higher probability of interacting with biological enzymes (e.g., kinase inhibition or DNA intercalation).
-
Result: We must treat this as a Potentially Bioactive Intermediate (PBI) . Skin contact is not just a chemical burn risk but a systemic toxicity risk.
Part 2: Personal Protective Equipment (PPE) Protocol
Standard Operating Procedure (SOP) Level 2
The following PPE selection is based on the "Barrier-Breakthrough" principle.
PPE Specifications Table
| Protection Zone | Recommended Equipment | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Prevents vapor bypass and splashes. Face shields alone are insufficient for volatile esters. |
| Dermal (Hand) | Double Nitrile Gloves (Min 5 mil outer) | Why Nitrile? Latex degrades rapidly against organic esters. Why Double? Esters can swell nitrile rubber, reducing breakthrough time. The inner glove provides a "second line" buffer. |
| Dermal (Body) | Poly-cotton Lab Coat (Buttoned) | Provides a sacrificial layer. For scale-up (>50g), use a Tyvek® apron to prevent soak-through. |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary containment. If working outside a hood (weighing), use an N95 or P100 particulate respirator. |
Glove Permeation Warning
Organic esters can permeate nitrile gloves without visible degradation.
-
Rule of Thumb: Change outer gloves every 60 minutes of active handling, or immediately upon any visible splash. Do not wash gloves; dispose of them.
Part 3: Operational Handling & Logistics
Storage and Stability
-
Condition: Store at 2–8°C (Refrigerated) .
-
Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) if possible to prevent hydrolysis.
-
Incompatibility: Segregate from strong oxidizers (peroxides) and strong bases (which catalyze rapid hydrolysis).
Weighing and Transfer
-
The "Static" Problem: Crystalline organic esters often generate static electricity.
-
Protocol:
-
Use an antistatic gun or bar inside the balance enclosure.
-
Weigh into a tared vessel that can be closed immediately (e.g., a scintillation vial or round-bottom flask).
-
Do not use weighing paper; use a weighing boat or funnel to minimize particulate dispersion.
-
Waste Disposal Logic
Disposal must follow the chemical nature of the breakdown products.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels go to Solid Hazardous Waste (Trace Organics) .
-
Liquid Waste:
-
Solvent Stream: Dissolve excess material in acetone or ethanol and dispose of in Non-Halogenated Organic Waste .
-
Note: Although the pyrimidine ring contains nitrogen, it typically does not require a separate "High Nitrogen" waste stream unless specified by local EHS (Environmental Health & Safety) regulations.
-
-
Aqueous Waste: If an extraction was performed, the aqueous layer must be checked for pH. If neutral, it may still contain trace organics; dispose of as Aqueous Hazardous Waste .
Part 4: Emergency Response Visualization
The following diagram illustrates the decision logic for spill response and exposure.
Figure 1: Immediate response logic for exposure or spillage events involving organic esters.
Part 5: References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell Chemical Resistance Guide. (Permeation data for Nitrile vs. Esters).
-
PubChem Compound Summary. (General Pyrimidine Derivatives Safety). National Center for Biotechnology Information.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
